Product packaging for 5-Bromo-6-chloronicotinic acid(Cat. No.:CAS No. 29241-62-1)

5-Bromo-6-chloronicotinic acid

Número de catálogo: B186772
Número CAS: 29241-62-1
Peso molecular: 236.45 g/mol
Clave InChI: DXEUARPQHJXMII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Bromo-6-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO2 B186772 5-Bromo-6-chloronicotinic acid CAS No. 29241-62-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUARPQHJXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301311
Record name 5-bromo-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-62-1
Record name 29241-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-6-chloronicotinic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-6-chloronicotinic acid. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physical and Chemical Properties

This compound is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. At room temperature, it typically presents as a white to off-white or light yellow crystalline solid or powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO₂[2]
Molecular Weight 236.45 g/mol [2]
CAS Number 29241-62-1[2]
Melting Point 166-168 °C[2]
Boiling Point (Predicted) 370.0 ± 42.0 °C at 760 mmHg[2]
Density (Predicted) 1.917 ± 0.06 g/cm³[2]
pKa (Predicted) 2.85 ± 0.10[2]
Solubility Soluble in Methanol.[2] Moderately soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water.[1]
Appearance White to light yellow powder or crystal[3]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures are applicable.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-bromo-6-hydroxynicotinic acid.[2]

Materials:

  • 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol)

  • Tetramethylammonium chloride (5.4 g, 49 mmol)

  • Phosphorus oxychloride (20 mL) (Note: Some sources refer to phosphorus triclosan)[2]

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • After the reaction is complete, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.[2]

  • Collect the precipitated solid by filtration.[2]

  • Dissolve the solid in ethyl acetate (300 mL).[2]

  • Dry the ethyl acetate solution with anhydrous sodium sulfate.[2]

  • Remove the desiccant by filtration.[2]

  • Concentrate the filtrate under reduced pressure to yield the target product.[2]

Characterization: The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H).[2]

General Protocol for Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

SynthesisWorkflow Start 5-bromo-6-hydroxynicotinic acid Reaction Reflux for 3 hours Start->Reaction Reagents Tetramethylammonium chloride Phosphorus oxychloride Reagents->Reaction Workup1 Quench with ice water Stir for 2 hours Reaction->Workup1 Filtration1 Filter to collect precipitate Workup1->Filtration1 Dissolution Dissolve in Ethyl Acetate Filtration1->Dissolution Drying Dry with Na2SO4 Dissolution->Drying Filtration2 Filter to remove desiccant Drying->Filtration2 Concentration Concentrate under reduced pressure Filtration2->Concentration Product This compound Concentration->Product

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

Currently, there is a lack of peer-reviewed scientific literature detailing the specific biological activities and mechanisms of action for this compound. While some commercial suppliers suggest its use as an antibacterial agent or an immune system enhancer, these claims are not substantiated by published research. Therefore, no signaling pathways involving this compound can be described at this time. It is primarily characterized as a biochemical reagent and an intermediate for the synthesis of other molecules in the pharmaceutical and agrochemical industries.[2][4] Further research is required to elucidate its potential biological targets and signaling pathway interactions.

References

5-Bromo-6-chloronicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-6-chloronicotinic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a halogenated derivative of nicotinic acid, belonging to the pyridinecarboxylic acid family. Its chemical structure incorporates a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxylic acid group. The precise arrangement of these functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.

The molecular formula for this compound is C₆H₃BrClNO₂.[1] Its IUPAC name is 5-bromo-6-chloropyridine-3-carboxylic acid. The compound is typically a white to yellow powder or crystalline solid.[2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight 236.45 g/mol [1][3][4]
Molecular Formula C₆H₃BrClNO₂[1]
CAS Number 29241-62-1[2][3]
Appearance White to yellow powder or crystals[2]
Melting Point 166-168 °C
Boiling Point 370 °C at 760 mmHg
Density 1.9±0.1 g/cm³
Exact Mass 234.90357 Da[4]
Solubility Soluble in water, ethanol, and ammonia; slightly soluble in benzene and dimethylformamide.
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area 50.2 Ų[4]

Synthesis and Experimental Protocols

This compound is primarily produced through synthetic chemical reactions. It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from 5-bromo-6-hydroxynicotinic acid.

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Tetramethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, carefully and slowly pour the mixture into ice water while stirring continuously. Continue stirring for 2 hours.

  • Collect the precipitated solid by filtration.

  • Dissolve the collected solid in ethyl acetate (300 mL).

  • Dry the ethyl acetate solution by adding anhydrous sodium sulfate.

  • Remove the desiccant by filtration.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

This procedure has been reported to yield the target product as a pink solid with a high yield.[5]

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its applications include:

  • Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).[5] It has been utilized in the development of kinase inhibitors and other therapeutic agents.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used as a precursor for creating new pesticidal and herbicidal agents.

  • Biochemical Reagent: In a broader sense, it is used as a biochemical reagent for various life science research purposes.[1]

  • Synthesis of N-Phenylamides: Research has shown its use in the synthesis of a series of N-phenylamides by treating its freshly prepared acid chloride with appropriately substituted anilines. These resulting compounds have been investigated for potential pesticidal, herbicidal, and fungicidal activities.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-6-chloronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-6-chloronicotinic acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, agrochemical development, and various life science research endeavors where it serves as a key intermediate.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of a carboxylic acid group, a pyridine ring, and halogen atoms. Consequently, it exhibits greater solubility in polar solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound is limited in publicly available literature. However, based on available information, the following table summarizes its solubility in various organic solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)
MethanolCH₃OHPolar Protic~50 mg/mL20
WaterH₂OPolar Protic< 0.1 g/L20
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticModerately SolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticModerately SolubleNot Specified
Acetone(CH₃)₂COPolar AproticModerately SolubleNot Specified
Ethyl AcetateCH₃COOCH₂CH₃Polar AproticSolubleNot Specified
HexaneC₆H₁₄NonpolarInsolubleNot Specified

Note: "Moderately Soluble" and "Soluble" are qualitative descriptions and the actual quantitative values may vary. The provided quantitative data for methanol and water serves as a key reference point. The synthesis of this compound has been reported to involve dissolving the compound in ethyl acetate, qualitatively confirming its solubility in this solvent.[1]

Experimental Protocol for Solubility Determination

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the volume of the solvent used.

Experimental Workflow: Gravimetric Solubility Determination

G Workflow for Gravimetric Solubility Determination A 1. Sample Preparation Weigh excess 5-Bromo-6- chloronicotinic acid. B 2. Equilibration Add a known volume of the organic solvent to the solid. Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Separation of Saturated Solution Allow the undissolved solid to settle. Carefully extract a precise volume of the clear supernatant (saturated solution) using a calibrated pipette. B->C D 4. Solvent Evaporation Transfer the known volume of the saturated solution to a pre-weighed evaporating dish. Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or using a rotary evaporator). C->D E 5. Mass Determination Weigh the evaporating dish containing the dried solute. D->E F 6. Calculation Calculate the solubility using the mass of the solute and the volume of the solvent. E->F

Caption: Gravimetric method workflow.

Logical Relationship in Solubility Prediction

The solubility of this compound in different organic solvents can be logically predicted based on the principles of intermolecular forces.

G Factors Influencing Solubility cluster_solute This compound cluster_solvent Organic Solvent Solute Polar Functional Groups (Carboxylic Acid, Pyridine Ring) Halogen Atoms (Br, Cl) Interaction Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole) Solute->Interaction contributes to Solvent Polarity (Protic vs. Aprotic) Solvent->Interaction contributes to Solubility Solubility Outcome Interaction->Solubility determines

Caption: Key factors in solubility.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of your process.

References

Synthesis of 5-Bromo-6-chloronicotinic acid from 5-bromo-6-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5-Bromo-6-chloronicotinic acid, a valuable biochemical reagent in life science research, from its precursor, 5-bromo-6-hydroxynicotinic acid.[1][2] The following sections provide a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The conversion of 5-bromo-6-hydroxynicotinic acid to this compound is a chlorination reaction that replaces the hydroxyl group on the pyridine ring with a chlorine atom. This transformation is typically achieved using a chlorinating agent in the presence of a catalyst and heat.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 5-bromo-6-hydroxynicotinic acid[1]
Reagents Tetramethylammonium chloride, Phosphorus oxychloride[1]
Reaction Time 3 hours[1]
Reaction Temperature Reflux[1]
Product Yield 97%[1]
Product Appearance Pink solid[1]
¹H NMR (400 MHz, DMSO-d6) δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H)[1]

Experimental Protocol

The following detailed methodology for the synthesis of this compound is based on established laboratory procedures.[1]

Materials:

  • 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol)[1]

  • Tetramethylammonium chloride (5.4 g, 49 mmol)[1]

  • Phosphorus oxychloride (20 mL)[1]

  • Ice water

  • Ethyl acetate (300 mL)[1]

  • Anhydrous sodium sulfate[1]

Procedure:

  • In a suitable reaction flask, combine 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[1]

  • Heat the reaction mixture to reflux and maintain this temperature for 3 hours.[1]

  • After the reaction is complete, carefully and slowly pour the reaction mixture into ice water while stirring continuously for 2 hours.[1]

  • Collect the resulting solid precipitate by filtration.[1]

  • Dissolve the collected solid in ethyl acetate.[1]

  • Dry the ethyl acetate solution over anhydrous sodium sulfate.[1]

  • Filter the solution to remove the desiccant.[1]

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a pink solid.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Reagent Mixing - 5-bromo-6-hydroxynicotinic acid - Tetramethylammonium chloride - Phosphorus oxychloride B 2. Reaction - Heat to reflux - Maintain for 3 hours A->B C 3. Quenching - Pour into ice water - Stir for 2 hours B->C D 4. Isolation - Filtration to collect solid C->D E 5. Purification - Dissolve in Ethyl Acetate - Dry with Na2SO4 - Filter D->E F 6. Product Recovery - Concentrate under  reduced pressure E->F G Final Product This compound F->G

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for this compound, a significant biochemical reagent in life science research.[1][2] This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering structured data, experimental protocols, and logical workflows to facilitate its use and analysis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While comprehensive experimental data for all methods is not universally available in public literature, this guide compiles the confirmed data and provides expected values for other key spectroscopic methods based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment of a molecule. The following data has been reported for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.85d2.021HH-2
8.53d2.021HH-4
13.57s-1H-COOH
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][3]
Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad band
1710-1680C=OCarboxylic acid, carbonyl stretch
1600-1450C=C, C=NAromatic ring stretching
1320-1210C-OCarboxylic acid, C-O stretch
800-600C-ClCarbon-chlorine stretch
600-500C-BrCarbon-bromine stretch
Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, the expected molecular ion peaks can be calculated based on its molecular formula (C₆H₃BrClNO₂). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

m/z (relative abundance)Ion
[M]⁺, [M+2]⁺, [M+4]⁺Molecular Ion Peak Cluster
Calculated Exact Mass234.9036

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A reported synthesis method for this compound is as follows: To a reaction flask, 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) were added sequentially.[1][3] The resulting mixture was heated to reflux for 3 hours.[1][3] After the reaction was complete, the mixture was carefully poured into ice water and stirred for 2 hours. The solid that precipitated was collected by filtration. This solid was then dissolved in ethyl acetate (300 mL) and dried using anhydrous sodium sulfate. After filtering off the desiccant, the ethyl acetate was removed under reduced pressure to yield the final product, this compound, as a pink solid.[1][3]

¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1][3] A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for the analysis.[1][3]

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis, analysis, and data interpretation of this compound.

Synthesis_and_Analysis_Workflow Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 5-bromo-6-hydroxynicotinic acid + tetramethylammonium chloride + phosphorus oxychloride Reaction Reflux for 3 hours Reactants->Reaction Workup Pour into ice water, stir for 2 hours Reaction->Workup Filtration Filter to collect solid Workup->Filtration Dissolution Dissolve in Ethyl Acetate Filtration->Dissolution Drying Dry with Na2SO4 Dissolution->Drying Evaporation Concentrate under reduced pressure Drying->Evaporation Product This compound (Pink Solid) Evaporation->Product NMR_Sample Dissolve in DMSO-d6 Product->NMR_Sample NMR_Acquisition Acquire 1H NMR Spectrum (400 MHz) NMR_Sample->NMR_Acquisition NMR_Data ¹H NMR Data NMR_Acquisition->NMR_Data

Caption: Workflow for the synthesis and ¹H NMR analysis of this compound.

Spectroscopic_Data_Interpretation Logical Workflow for Spectroscopic Data Interpretation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Characteristic Absorption Bands (Functional Groups) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Ion Peak, Isotopic Pattern, Fragmentation MS->MS_Analysis Structure Proposed Structure of this compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the interpretation of spectroscopic data for structural elucidation.

References

In-Depth Technical Guide: Reactivity of the Chlorine Atom in 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloronicotinic acid is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its utility stems from the differential reactivity of its two halogen substituents, allowing for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom at the C6 position of the pyridine ring. It details the underlying principles governing its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document consolidates available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to guide synthetic strategies.

Introduction

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules, including kinase inhibitors and pesticides.[1] The pyridine core, substituted with two different halogens and a carboxylic acid group, offers multiple sites for chemical modification. The electronic properties of the pyridine ring, particularly the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group, activate the ring for nucleophilic attack, especially at the positions ortho and para to the nitrogen. This guide focuses specifically on the chemistry of the C6-chloro substituent, a crucial aspect for the strategic elaboration of this scaffold.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves the chlorination of 5-bromo-6-hydroxynicotinic acid. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride.[2]

Experimental Protocol: Synthesis from 5-Bromo-6-hydroxynicotinic Acid

A detailed protocol for the synthesis of this compound is presented below.[2]

Reaction Scheme:

start 5-Bromo-6-hydroxynicotinic acid reagents Tetramethylammonium chloride, Phosphorus triclosan start->reagents product This compound reagents->product Reflux, 3h

Caption: Synthesis of this compound.

Materials:

Reagent/SolventMolecular WeightAmount (g)Moles (mmol)
5-Bromo-6-hydroxynicotinic acid218.011045
Tetramethylammonium chloride109.605.449
Phosphorus triclosan153.3320 mL-
Ethyl acetate88.11300 mL-
Anhydrous sodium sulfate142.04--
Ice water---

Procedure:

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus triclosan (20 mL).[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • After completion, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.[2]

  • Collect the precipitated solid by filtration.[2]

  • Dissolve the solid in ethyl acetate (300 mL) and dry over anhydrous sodium sulfate.[2]

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the product.[2]

Yield: 10.5 g (97%) of this compound as a pink solid.[2]

Reactivity of the Chlorine Atom

The chlorine atom at the C6 position of this compound is susceptible to displacement by nucleophiles through two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. The reactivity of the C6 position is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group. The presence of both a bromine atom and a carboxylic acid group on the ring further influences the electron density and, consequently, the rate of substitution.

sn_ar_mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nu- product 6-Substituted-5-bromonicotinic acid intermediate->product - Cl- leaving_group Cl-

Caption: General SNAr mechanism at the C6 position.

Common nucleophiles employed in SNAr reactions with chloropyridines include amines and alkoxides. While specific examples with this compound are not abundantly reported in readily accessible literature, the synthesis of 6-aminonicotinic acid from 6-chloronicotinic acid serves as a strong precedent for the feasibility of such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds at the C6 position. A critical consideration in these reactions is the relative reactivity of the C-Cl and C-Br bonds.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[3] This trend implies that the C-Br bond at the C5 position is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C6 position. Therefore, selective reaction at the C5-Br bond is expected under standard conditions.

Achieving selective coupling at the C6-Cl position in the presence of a more reactive C-Br bond is challenging and typically requires specialized ligands and reaction conditions that favor the activation of the C-Cl bond or a sequential coupling strategy where the C-Br bond is reacted first.

A study on the palladium-catalyzed amination of 6-bromo- and 6-chloropurine nucleosides demonstrated that while both halogens can be displaced, the chloro derivative requires a higher catalyst loading for efficient conversion, underscoring the lower reactivity of the C-Cl bond.[4][5]

3.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. For this compound, this reaction would likely proceed selectively at the C5-Br position. To achieve amination at the C6-Cl position, a two-step approach would be necessary: initial functionalization or reduction of the C5-Br bond, followed by the amination of the C6-Cl bond.

buchwald_hartwig reactant Aryl Halide product Aryl Amine reactant->product amine Amine amine->product catalyst Pd Catalyst + Ligand catalyst->product base Base base->product

Caption: Key components of the Buchwald-Hartwig amination.

3.2.2. Suzuki Coupling

The Suzuki coupling reaction pairs an organoboron species with an aryl halide. Similar to the Buchwald-Hartwig amination, the greater reactivity of the C-Br bond would favor selective coupling at the C5 position of this compound.

Summary of Reactivity

The chlorine atom in this compound is a viable leaving group for nucleophilic substitution reactions. Its reactivity is governed by the electronic nature of the pyridine ring and the specific reaction conditions employed.

Reaction TypePosition of ReactivityExpected Reactivity of C6-ClKey Considerations
Nucleophilic Aromatic SubstitutionC6Reactive towards strong nucleophiles like amines and alkoxides.Reaction conditions (temperature, solvent, base) are crucial for driving the reaction to completion.
Palladium-Catalyzed Cross-CouplingC5 > C6Less reactive than the C-Br bond at C5. Selective reaction at C6-Cl requires specialized conditions or a sequential approach.Ligand choice is critical for modulating catalyst activity and achieving desired chemoselectivity. Higher catalyst loading may be required for C-Cl bond activation.

Conclusion

The chlorine atom of this compound is an active site for nucleophilic displacement, providing a handle for the introduction of a variety of functional groups. While direct SNAr reactions are feasible, palladium-catalyzed cross-coupling reactions are likely to occur preferentially at the more reactive C-Br bond. A thorough understanding of the principles of SNAr and the relative reactivity of aryl halides in cross-coupling reactions is essential for the strategic design of synthetic routes utilizing this versatile building block. Further research into selective C-Cl bond activation in the presence of a C-Br bond on this specific scaffold would be highly valuable for expanding its synthetic utility.

References

Methodological & Application

Synthesis of 5-Bromo-6-chloronicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-6-chloronicotinic acid, a key intermediate in the development of various biologically active molecules.[1][2] This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a halogenated derivative of nicotinic acid that serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure is foundational for the synthesis of a variety of compounds, including kinase inhibitors and other therapeutic agents. This protocol outlines a reliable method for its preparation from 5-bromo-6-hydroxynicotinic acid.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 5-bromo-6-hydroxynicotinic acid is replaced by a chlorine atom using a chlorinating agent.

Figure 1: Reaction scheme for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product 5-bromo-6-hydroxynicotinic_acid 5-Bromo-6-hydroxynicotinic acid 5-Bromo-6-chloronicotinic_acid This compound 5-bromo-6-hydroxynicotinic_acid->5-Bromo-6-chloronicotinic_acid Reflux, 3h Phosphorus_oxychloride Phosphorus Oxychloride Tetramethylammonium_chloride Tetramethylammonium chloride

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established synthetic methods.[3][4]

Materials:

  • 5-Bromo-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetramethylammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Stir plate

  • Beakers

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[3][4]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[3][4]

  • Quenching: After the reaction is complete, allow the mixture to cool slightly before slowly and carefully pouring it into a beaker containing ice water. Stir the mixture continuously for 2 hours to allow for the precipitation of the crude product.[3][4]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3][4]

  • Extraction and Drying: Dissolve the collected solid in ethyl acetate (300 mL). Dry the organic solution over anhydrous sodium sulfate.[3][4]

  • Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Molar Ratio
5-Bromo-6-hydroxynicotinic acid218.0010 g451.0
Tetramethylammonium chloride109.595.4 g491.1
Phosphorus oxychloride153.3320 mL--
Product Molecular Weight ( g/mol ) Yield (g) Yield (%) Appearance
This compound236.4510.5 g97%Pink solid[3][4]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.02 Hz, 1H), 8.53 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H).[3][4]

Experimental Workflow

The following diagram illustrates the key steps of the experimental workflow.

G A Combine Reactants: 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride B Reflux for 3 hours A->B C Pour into ice water and stir for 2 hours B->C D Filter to collect solid C->D E Dissolve in ethyl acetate D->E F Dry with anhydrous sodium sulfate E->F G Filter to remove desiccant F->G H Concentrate under reduced pressure G->H I Obtain this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The detailed steps and clear data presentation are intended to facilitate the successful replication of this procedure in a research setting.

References

Application Notes and Protocols for the Characterization of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 5-Bromo-6-chloronicotinic acid, a key intermediate in pharmaceutical synthesis. The following protocols outline the use of various analytical techniques to confirm the identity, purity, and physicochemical properties of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy

Objective: To confirm the proton environment of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 45°

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.57Singlet-Carboxylic Acid (-COOH)
8.85Doublet2.02H-2 (Pyridine Ring)
8.53Doublet2.02H-4 (Pyridine Ring)

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.75 mL DMSO-d6 weigh->dissolve load Load Sample into Spectrometer dissolve->load setup Set Experimental Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to Solvent Peak phase_base->reference integrate Integrate Peaks reference->integrate assign Assign Chemical Shifts integrate->assign

Workflow for ¹H NMR Analysis
¹³C NMR Spectroscopy

Objective: To identify the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Decoupling: Proton decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid (-COOH)
~152C-6 (Pyridine Ring)
~148C-2 (Pyridine Ring)
~140C-4 (Pyridine Ring)
~130C-3 (Pyridine Ring)
~120C-5 (Pyridine Ring)

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Expected Results:

ParameterValue
Retention TimeDependent on specific column and conditions
Purity>98% (as per supplier specifications)

HPLC Analysis Workflow

A Prepare Mobile Phase (Acetonitrile:Water with 0.1% TFA) C Equilibrate HPLC System A->C B Prepare Sample Solution (0.1 mg/mL in Mobile Phase) D Inject Sample (10 µL) B->D C->D E Run Isocratic Elution D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Calculate Purity G->H

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the presence of volatile impurities and confirm the molecular weight after derivatization. Due to the low volatility of the carboxylic acid, derivatization is necessary.

Experimental Protocol:

  • Derivatization (Silylation):

    • To 1-2 mg of this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Ionization: Electron Ionization (EI) at 70 eV

    • MS Scan Range: 50-500 m/z

  • Data Analysis: Identify the peak corresponding to the silylated derivative and analyze its mass spectrum.

Expected Results:

ParameterValue
Retention Time of Silylated DerivativeDependent on specific GC conditions
Molecular Ion of Silylated Derivative (M⁺)m/z 307 (for the mono-silylated derivative)
Purity (by GC)>98.0% (as per supplier specifications for the derivatized compound)

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C and C=N stretching (aromatic ring)
~1250C-O stretching and O-H bending (carboxylic acid)
Below 1000C-Cl and C-Br stretches
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in methanol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen, at a suitable temperature and flow rate.

  • Data Analysis: Observe the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

m/z (Negative Ion Mode)Assignment
234, 236[M-H]⁻ (isotopic pattern due to Br and Cl)
190, 192[M-H-CO₂]⁻ (loss of carbon dioxide)

Relationship between Analytical Techniques

Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Structure MS Mass Spectrometry (Molecular Weight) Compound->MS Identity FTIR FT-IR (Functional Groups) Compound->FTIR Identity HPLC HPLC (Purity) Compound->HPLC Purity GC GC (Purity, Volatiles) Compound->GC Purity Titration Titration (Assay) Compound->Titration Purity Thermal Thermal Analysis (Melting Point, Stability) Compound->Thermal Physicochemical Properties

Interrelation of Analytical Techniques
Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and melting point of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions:

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.

Expected Thermal Analysis Data:

TechniqueParameterValue
DSCMelting Point (Onset)Approximately 170-173 °C
TGADecomposition TemperatureTo be determined experimentally

Quantitative Analysis by Titration

Objective: To determine the assay (purity) of the acidic compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., methanol or ethanol).

  • Titration:

    • Titrate the solution with a standardized 0.1 M sodium hydroxide solution.

    • Use a potentiometric endpoint or a suitable indicator (e.g., phenolphthalein).

  • Calculation: Calculate the purity based on the volume of titrant consumed.

Expected Results:

ParameterValue
Assay (Aqueous acid-base Titration)≥96.0% to ≤104.0%[1]

References

Application Notes and Protocols for the Analysis of 5-Bromo-6-chloronicotinic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 5-Bromo-6-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The protocols are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of related nicotinic acid derivatives.

Experimental Protocol

a) Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good retention and separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

b) Sample Preparation:

  • Accurately weigh a known amount of the this compound reference standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve a known amount in the sample diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/UV at 275 nm

d) Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the analysis of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Prepare Calibration Curve Standards prep_dissolve->prep_dilute prep_filter Filter all solutions (0.45 µm) prep_dilute->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject Transfer to Autosampler Vials hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV/PDA Detection (275 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate Chromatogram data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte Concentration data_calibrate->data_quantify

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for the analysis of this compound in complex matrices.

Experimental Protocol

a) Instrumentation and Consumables:

  • LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Ion Source: Electrospray Ionization (ESI) is a suitable choice.

  • Column: A UPLC/UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for faster analysis and better resolution.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

b) Sample Preparation:

Follow the same procedure as described for the HPLC method. Ensure that the final concentration is appropriate for the sensitivity of the mass spectrometer.

c) LC-MS Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-4 min: 5-95% B; 4-5 min: 95% B; 5-5.1 min: 5% B; 5.1-6 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

d) Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS Scan Range m/z 100-400
MRM Transitions (for quantification) To be determined by infusion of a standard solution. Expected precursor ion [M-H]⁻ at m/z 234/236.

e) Data Analysis:

  • Optimize MS parameters by infusing a standard solution of this compound.

  • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.

  • For qualitative analysis, high-resolution mass spectrometry can be used to confirm the elemental composition.

  • Quantification is performed similarly to the HPLC method, using a calibration curve based on the peak areas from the MRM chromatograms.

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep_start Prepare Standards & Samples prep_filter Filter (0.22 µm) prep_start->prep_filter lc_inject Inject into UPLC System prep_filter->lc_inject Transfer to Vials lc_separate Chromatographic Separation lc_inject->lc_separate ms_ionize Electrospray Ionization (ESI) lc_separate->ms_ionize ms_analyze Mass Analysis (Q-TOF/Triple Quad) ms_ionize->ms_analyze data_extract Extract Ion Chromatogram ms_analyze->data_extract Mass Spectra data_integrate Integrate Peak Area data_extract->data_integrate data_quantify Quantify Concentration data_integrate->data_quantify

Caption: Workflow for the LC-MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed methods. These values are illustrative and should be determined experimentally during method validation.

Table 1: HPLC Method Performance (Hypothetical)
ParameterExpected Value
Retention Time (RT)Approx. 8.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Table 2: LC-MS Method Performance (Hypothetical)
ParameterExpected Value
Retention Time (RT)Approx. 3.2 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Conclusion

The described HPLC and LC-MS methods provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and purity assessments where high concentrations are expected. The LC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex sample matrices encountered in drug metabolism and environmental studies. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-6-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of biologically active compounds.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-bromo-6-chloronicotinic acid derivatives. The presence of two distinct halogen substituents on the pyridine ring offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position. This inherent reactivity difference allows for the selective amination at the 5-position, leaving the 6-chloro substituent available for subsequent chemical modifications, thus providing a versatile platform for the synthesis of diverse compound libraries.

Chemoselectivity

The selective amination of this compound derivatives at the 5-position is primarily governed by the faster oxidative addition of the C-Br bond to the palladium(0) catalyst compared to the C-Cl bond. By carefully selecting the reaction conditions, including the palladium precursor, ligand, base, and temperature, a high degree of chemoselectivity can be achieved. For instance, the use of sterically hindered biarylphosphine ligands can enhance the selectivity of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridine derivatives with a range of primary and secondary amines. While specific optimization for this compound derivatives is recommended, these examples provide a strong starting point for reaction development.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane100880-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1001675-85
4PiperidineG3-XPhos (2)-NaOtBu (1.5)THF80690-98
5BenzylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1101282-92

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and high-purity reagents are essential for optimal results.

  • The choice of ligand is critical and may require screening to identify the optimal one for a specific amine coupling partner. Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective for heteroaryl halides.

  • The base should be a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be influenced by the presence of base-sensitive functional groups on the substrates.

Protocol 1: Buchwald-Hartwig Amination of Methyl 5-bromo-6-chloronicotinate with Morpholine

This protocol is a representative example for the coupling of a secondary cyclic amine.

Materials:

  • Methyl 5-bromo-6-chloronicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Add methyl 5-bromo-6-chloronicotinate (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.

Application Notes: Biological Relevance and Signaling Pathways

Derivatives of aminonicotinic acid have demonstrated a range of biological activities, including antifungal and anti-inflammatory properties. For instance, some aminopyridine compounds have been shown to modulate the activity of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. The ERK1/2 pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer and inflammatory disorders. Therefore, the synthesis of novel aminonicotinic acid derivatives via the Buchwald-Hartwig amination provides a valuable avenue for the discovery of new therapeutic agents that target this critical signaling pathway.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII LigEx Ligand Exchange PdII->LigEx HNR'R'' AmineComplex [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ LigEx->AmineComplex Deprot Deprotonation AmineComplex->Deprot Base AmidoComplex Ar-Pd(II)(NR'R'')L₂ Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd Precursor, Ligand, and Base to Schlenk Tube prep2 Evacuate and Backfill with Inert Gas prep1->prep2 react1 Add Substrate, Solvent, and Amine prep2->react1 react2 Heat and Stir react1->react2 workup1 Cool and Quench react2->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Column Chromatography) workup2->workup3

Caption: General experimental workflow for Buchwald-Hartwig amination.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: Simplified ERK1/2 signaling pathway.

Application Notes and Protocols: Esterification of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 5-bromo-6-chloronicotinic acid, a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction

This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The presence of multiple reaction sites on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of compound libraries for drug discovery. Esterification of the carboxylic acid moiety is a common initial step to prevent its interference in subsequent cross-coupling reactions or to enhance the molecule's permeability in biological assays. These esters serve as crucial intermediates in the synthesis of complex molecules targeting various signaling pathways, including those mediated by protein kinases, which are often dysregulated in diseases such as cancer.

Data Presentation

Physicochemical Data of Reactant and Products
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₆H₃BrClNO₂236.4529241-62-1White to off-white solid
Methyl 5-bromo-6-chloronicotinateC₇H₅BrClNO₂250.4878686-77-8Off-white to pale-yellow solid
Ethyl 5-bromo-6-chloronicotinateC₈H₇BrClNO₂264.50952063-30-8Not available
Reaction Conditions and Yields for Esterification
Ester ProductReaction TypeAlcoholCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Methyl 5-bromo-6-chloronicotinateWilliamson Ether SynthesisIodomethaneK₂CO₃DMF16 h0 to RT94.7
Ethyl 5-bromo-6-chloronicotinateFischer Esterification (Representative)EthanolH₂SO₄ (catalytic)Ethanol (excess)4-8 hReflux (~78)Estimated >85

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-6-chloronicotinate

This protocol is based on a Williamson ether synthesis-like reaction using iodomethane.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add iodomethane (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir for an additional 14 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 5-bromo-6-chloronicotinate.

Protocol 2: Representative Protocol for the Synthesis of Ethyl 5-bromo-6-chloronicotinate

This protocol is a representative example based on the principles of Fischer esterification.[1][2][3]

Materials:

  • This compound

  • Absolute ethanol (reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-6-chloronicotinate.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

Esterification_Workflow A This compound B Esterification A->B Carboxylic Acid Starting Material C1 Methyl 5-bromo-6-chloronicotinate B->C1 CH3I, K2CO3 or CH3OH, H+ C2 Ethyl 5-bromo-6-chloronicotinate B->C2 CH3CH2OH, H+ D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) C1->D C2->D E Diverse Library of Nicotinate Derivatives D->E Introduction of Various Moieties F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification for Kinase Inhibitors F->G Hit-to-Lead Optimization

Caption: Workflow for the synthesis and application of this compound esters.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products A Carboxylic Acid (R-COOH) D Protonation of Carbonyl Oxygen A->D B Alcohol (R'-OH) E Nucleophilic Attack by Alcohol B->E C Acid Catalyst (H+) C->D D->E F Proton Transfer E->F G Elimination of Water F->G H Deprotonation G->H J Water (H2O) G->J I Ester (R-COOR') H->I K Regenerated Acid Catalyst (H+) H->K

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 5-bromo-6-chloronicotinic acid, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The following methods for esterification and amidation are described, proceeding through a common acyl chloride intermediate.

Overview of Derivatization Strategies

The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, most commonly esters and amides. A highly effective and versatile strategy involves the initial conversion of the carboxylic acid to the more reactive 5-bromo-6-chloronicotinoyl chloride. This acyl chloride can then be easily reacted with a range of nucleophiles, such as alcohols and amines, to yield the corresponding esters and amides. Additionally, direct esterification methods offer an alternative route to ester derivatives.

Derivatization_Overview CarboxylicAcid 5-Bromo-6-chloronicotinic Acid AcylChloride 5-Bromo-6-chloronicotinoyl Chloride CarboxylicAcid->AcylChloride SOCl₂ Ester Ester Derivatives CarboxylicAcid->Ester Direct Esterification (e.g., CH₃I, K₂CO₃) AcylChloride->Ester R-OH Amide Amide Derivatives AcylChloride->Amide R₂NH

Caption: General derivatization pathways for this compound.

Experimental Protocols

Synthesis of 5-Bromo-6-chloronicotinoyl Chloride (Acyl Chloride Formation)

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride. The resulting 5-bromo-6-chloronicotinoyl chloride is a reactive intermediate and is typically used in the subsequent step without extensive purification.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount, optional)

  • Anhydrous dichloromethane (DCM) or toluene (optional co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Gas outlet/trap for HCl and SO₂

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2-5 equivalents). Anhydrous DCM or toluene can be used as a co-solvent.

  • Optionally, add a catalytic amount of DMF to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-bromo-6-chloronicotinoyl chloride, a viscous oil or solid, can be used directly in the next step.

Acyl_Chloride_Workflow Start Start: this compound Reactants Add excess Thionyl Chloride (Optional: DMF, Co-solvent) Start->Reactants Reaction Reflux for 2-4 hours Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Evaporation Remove excess SOCl₂ and solvent (Rotary Evaporator) Cooling->Evaporation Product Crude 5-Bromo-6-chloronicotinoyl Chloride Evaporation->Product

Caption: Workflow for the synthesis of 5-bromo-6-chloronicotinoyl chloride.

Synthesis of N-Phenylamides of this compound (Amidation)

This protocol outlines the synthesis of N-phenylamides by reacting the freshly prepared 5-bromo-6-chloronicotinoyl chloride with various substituted anilines. Excellent yields, typically greater than 80%, have been reported for this reaction.[2]

Materials:

  • Crude 5-bromo-6-chloronicotinoyl chloride

  • Substituted aniline (e.g., aniline, 4-chloroaniline, etc.)

  • Anhydrous chloroform

  • 10% Hydrochloric acid (for workup)

  • Water

  • Aqueous ethanol (for recrystallization)

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Dissolve the freshly prepared crude 5-bromo-6-chloronicotinoyl chloride in anhydrous chloroform.

  • In a separate flask, dissolve an excess of the appropriately substituted aniline (approximately 2.2 equivalents) in anhydrous chloroform.

  • With stirring, add the aniline solution dropwise to the acyl chloride solution.

  • After the addition is complete, continue stirring at room temperature.

  • Workup and Purification (Procedure A for chloroform-soluble amides):

    • Wash the chloroform solution with 10% hydrochloric acid (2 x 10 mL for a 0.0021 mol scale reaction) to remove excess aniline.

    • Evaporate the chloroform to yield the crude amide product.

    • Recrystallize the crude product from aqueous ethanol.

  • Workup and Purification (Procedure B for chloroform-insoluble amides):

    • If a precipitate forms during the reaction, collect it by filtration. This precipitate contains the amide product and the amine hydrochloride salt.

    • Stir the precipitate magnetically in water (e.g., 150 mL) to dissolve the amine hydrochloride.

    • Collect the residual crude amide by filtration.

    • Recrystallize the crude amide from aqueous ethanol.

Amidation_Workflow Start Start: Crude Acyl Chloride in Chloroform Reagent Add Substituted Aniline in Chloroform (dropwise) Start->Reagent Reaction Stir at Room Temperature Reagent->Reaction Precipitate_Check Precipitate Formed? Reaction->Precipitate_Check Procedure_A Procedure A: - Wash with 10% HCl - Evaporate Chloroform - Recrystallize from aq. Ethanol Precipitate_Check->Procedure_A No Procedure_B Procedure B: - Filter Precipitate - Stir in Water - Filter Amide - Recrystallize from aq. Ethanol Precipitate_Check->Procedure_B Yes Product N-Phenylamide Product Procedure_A->Product Procedure_B->Product

Caption: Workflow for the synthesis of N-phenylamides.

Synthesis of Methyl 5-bromo-6-chloronicotinate (Direct Esterification)

This protocol details a direct method for the synthesis of methyl 5-bromo-6-chloronicotinate from the parent carboxylic acid.[3]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • In a reaction flask, prepare a mixture of this compound (1.0 eq), potassium carbonate (2.5 eq), and iodomethane (1.5 eq) in DMF.

  • Stir the mixture for 16 hours, starting at 0 °C and then allowing it to warm to room temperature.

  • Upon completion of the reaction, dilute the mixture with water.

  • Extract the product with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Esterification_Workflow Start Start: this compound Reagents Add K₂CO₃, CH₃I in DMF Start->Reagents Reaction Stir for 16h (0°C to RT) Reagents->Reaction Workup Dilute with Water Extract with Ethyl Acetate Reaction->Workup Isolation Dry and Concentrate Organic Phase Workup->Isolation Product Methyl 5-bromo-6-chloronicotinate Isolation->Product

Caption: Workflow for the direct synthesis of methyl 5-bromo-6-chloronicotinate.

Quantitative Data Summary

The following table summarizes the expected outcomes for the described derivatization reactions.

DerivativeReagentsSolventTypical YieldReference
Acyl Chloride Thionyl ChlorideNeat or DCMHigh (used crude)[1]
N-Phenylamides Acyl Chloride, Substituted AnilinesChloroform> 80%[2]
Methyl Ester Iodomethane, Potassium CarbonateDMFNot specified[3]
Ethyl Ester Iodoethane, Potassium Carbonate (inferred)DMFNot specified

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction releases toxic gases (HCl and SO₂) which must be trapped.

  • Iodomethane is a carcinogen and should be handled with extreme care in a fume hood.

  • This compound and its derivatives should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: The Utility of 5-Bromo-6-chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloronicotinic acid is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique substitution pattern offers multiple reaction sites for medicinal chemists to introduce chemical diversity, making it a valuable starting material in drug discovery programs. This compound has been instrumental in the development of potent and selective inhibitors targeting key signaling pathways implicated in various diseases, most notably in oncology.[3] These application notes provide an overview of its utility, with a specific focus on its application in the synthesis of kinase inhibitors, alongside detailed experimental protocols.

Key Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.[1][2] Its application has been notably significant in the development of therapies for cancer, neurological disorders, and diabetes.[3] The presence of bromo and chloro substituents allows for selective functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures.

A prominent example of its application is in the synthesis of Apitolisib (GDC-0980) , a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

Data Presentation: In Vitro Activity of Apitolisib (GDC-0980)

The following table summarizes the in vitro inhibitory activity of Apitolisib, a compound synthesized using a derivative of this compound, against various PI3K isoforms and mTOR.

TargetIC50 (nM)[1][3]
PI3Kα5
PI3Kβ27
PI3Kδ7
PI3Kγ14
mTOR (Ki)17

Apitolisib has also demonstrated potent anti-proliferative activity across a panel of cancer cell lines:

Cell Line (Cancer Type)IC50 (nM)[3]
PC3 (Prostate)< 200 - 307
MCF7 (Breast)< 200 - 255
NSCLC Lines< 200 - < 500
Pancreatic Lines< 200 - < 500
Melanoma Lines< 500

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is targeted by Apitolisib (GDC-0980). Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibition of Translation Initiation GDC0980 Apitolisib (GDC-0980) GDC0980->PI3K GDC0980->mTORC1 GDC0980->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Apitolisib.

Experimental Protocols

Synthesis of a Key Intermediate from this compound

The following protocol describes a plausible synthetic route to a key pyridopyrimidine intermediate for the synthesis of PI3K/mTOR inhibitors like Apitolisib, starting from this compound.

Synthesis_Workflow A This compound B Amidation A->B C 5-Bromo-6-chloronicotinamide B->C D Hofmann Rearrangement C->D E 5-Bromo-6-chloropyridin-3-amine D->E F Condensation with Dimethylamino- acrolein E->F G Pyridopyrimidine core F->G H Suzuki Coupling & Further Functionalization G->H I PI3K/mTOR Inhibitor (e.g., Apitolisib) H->I

Caption: General workflow for the synthesis of PI3K/mTOR inhibitors.

Protocol 1: Synthesis of 5-Bromo-6-chloropyridin-3-amine

  • Amidation of this compound:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain the acid chloride.

    • Dissolve the crude acid chloride in DCM and add an excess of aqueous ammonia solution at 0 °C.

    • Stir the mixture vigorously for 1 hour.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-6-chloronicotinamide.

  • Hofmann Rearrangement to 5-Bromo-6-chloropyridin-3-amine:

    • To a cold (0 °C) solution of sodium hydroxide in water, add bromine (1.1 eq) dropwise.

    • Add a solution of 5-bromo-6-chloronicotinamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the freshly prepared sodium hypobromite solution.

    • Heat the reaction mixture to 70-80 °C for 1 hour.

    • Cool the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-6-chloropyridin-3-amine.

Protocol 2: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay [2][5]

This protocol provides a method for assaying the activity of PI3Kα and the inhibitory potential of synthesized compounds.

  • Materials:

    • PI3Kα enzyme

    • PIP2 (substrate)

    • ATP

    • HTRF Kinase Buffer

    • Europium-labeled anti-GST antibody

    • GST-tagged GRP1 PH domain

    • Biotinylated-PIP3

    • Streptavidin-XL665

    • 384-well low volume white plate

    • Test compounds (e.g., Apitolisib derivatives) dissolved in DMSO

  • Procedure:

    • Prepare the kinase reaction mixture by adding PI3Kα enzyme and PIP2 substrate to the HTRF kinase buffer.

    • Add 2 µL of the test compound solution or DMSO (control) to the wells of the 384-well plate.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at its Km value for PI3Kα.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and biotinylated-PIP3.

    • Add 5 µL of Streptavidin-XL665 to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is well-demonstrated in the synthesis of complex kinase inhibitors such as Apitolisib. The strategic application of this starting material allows for the efficient construction of potent and selective modulators of critical cellular signaling pathways, thereby providing a strong foundation for the development of novel therapeutics for a range of diseases, particularly cancer. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound in their drug discovery endeavors.

References

Application of 5-Bromo-6-chloronicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-6-chloronicotinic acid is a dihalogenated nicotinic acid derivative that serves as a crucial building block in the synthesis of novel agrochemicals.[1] Its unique substitution pattern on the pyridine ring makes it a valuable scaffold for the development of compounds with potential herbicidal, fungicidal, and ascaricidal activities.[1] In agrochemical research, this compound is primarily utilized as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly substituted phenyl esters and N-phenylamides.[1] The exploration of derivatives of this compound is a promising avenue for the discovery of new crop protection agents with improved efficacy and novel modes of action.

Herbicidal Applications of Picolinic Acid Derivatives

Research into picolinic acid derivatives, the class of compounds to which this compound belongs, has led to the development of potent herbicides. These compounds often act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately death in susceptible plant species. The following data tables summarize the herbicidal activity of representative picolinic acid derivatives, showcasing the potential of this chemical class in weed management.

Data Presentation

Table 1: In Vitro Herbicidal Activity of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid Derivatives against Arabidopsis thaliana

Compound IDConcentration (µmol/L)Root Growth Inhibition (%)Reference
S0600.5> Florpyrauxifen[2]
S0700.5> Florpyrauxifen[2]
S1400.5> Florpyrauxifen[2]
S1500.5> Florpyrauxifen[2]
S1800.5> Florpyrauxifen[2]
S2020.578.4[2]
S2030.5> Florpyrauxifen[2]
Florpyrauxifen0.533.8[2]
Picloram0.5< Most test compounds[2]

Table 2: Post-Emergence Herbicidal Activity of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid Derivatives against Broadleaf Weeds

Compound IDWeed SpeciesInhibition (%)Reference
Multiple CompoundsAmaranthus retroflexus L. (AL)100[2]
28 CompoundsBrassica napus (BN)> 80 (at 250 µM)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 5-bromo-6-hydroxynicotinic acid.

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Tetramethylammonium chloride

  • Phosphorus oxychloride

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction flask

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, slowly pour the reaction mixture into ice water with continuous stirring for 2 hours.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate (300 mL) and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Phenyl Ester Derivative of this compound

This protocol outlines a general procedure for the synthesis of a phenyl ester derivative, a common class of compounds investigated for herbicidal activity.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Substituted phenol

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted phenol and a base (e.g., triethylamine) in anhydrous DCM. Cool the phenol solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired phenyl ester derivative.

Protocol 3: In Vitro Herbicidal Activity Assay

This protocol describes a method for evaluating the herbicidal activity of synthesized compounds on the root growth of a model plant, Arabidopsis thaliana.

Materials:

  • Synthesized test compounds

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Agar

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Preparation of Test Plates: Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C. Add the test compounds (dissolved in a small amount of DMSO) to the molten agar to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared agar plates.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition compared to a control (DMSO without test compound).

Protocol 4: Post-Emergence Herbicidal Activity Assay

This protocol details the evaluation of herbicidal efficacy on whole plants grown in a greenhouse setting.

Materials:

  • Synthesized test compounds

  • Target weed species (e.g., Amaranthus retroflexus, Brassica napus)

  • Pots with soil

  • Greenhouse with controlled environmental conditions

  • Sprayer

  • Wetting agent (e.g., Tween-20)

Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots and grow them in a greenhouse until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare spray solutions of the test compounds at various concentrations in water, including a wetting agent. Spray the solutions evenly onto the foliage of the plants. Include a control group sprayed only with water and the wetting agent.

  • Evaluation: Return the plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

  • Data Analysis: Assess the herbicidal effect by visually rating the percentage of plant injury or by measuring the fresh weight of the aerial parts of the plants. Compare the results to the untreated control.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_testing Agrochemical Testing Workflow start 5-Bromo-6-hydroxynicotinic Acid step1 Reaction with POCl3 and Tetramethylammonium Chloride start->step1 intermediate This compound step1->intermediate step2 Formation of Acid Chloride intermediate->step2 intermediate2 5-Bromo-6-chloronicotinoyl Chloride step2->intermediate2 step3 Esterification with Substituted Phenol intermediate2->step3 product Herbicidal Phenyl Ester Derivative step3->product start_testing Synthesized Derivative invitro In Vitro Herbicidal Assay (Arabidopsis) start_testing->invitro postemergence Post-Emergence Herbicidal Assay (Weed Species) start_testing->postemergence data_analysis Data Analysis (IC50, % Inhibition) invitro->data_analysis postemergence->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

Caption: A logical workflow for the synthesis and testing of novel herbicides.

G cluster_pathway Mechanism of Action: Synthetic Auxin Herbicides herbicide Synthetic Auxin Herbicide (e.g., Picolinic Acid Derivative) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor complex SCF-TIR1/AFB-Auxin-Aux/IAA Complex receptor->complex ubiquitination Ubiquitination complex->ubiquitination aux_iaa Aux/IAA Repressor Proteins aux_iaa->complex proteasome 26S Proteasome Degradation aux_iaa->proteasome Degradation arf Auxin Response Factors (ARFs) (Transcription Factors) aux_iaa->arf Repression ubiquitination->proteasome gene_expression Transcription of Auxin-Responsive Genes arf->gene_expression Activation response Uncontrolled Growth, Ethylene Production, Cell Division, Leading to Plant Death gene_expression->response

Caption: Signaling pathway of synthetic auxin herbicides in plants.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-6-chloronicotinic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete chlorination of the starting material, 5-bromo-6-hydroxynicotinic acid.2. Degradation of the product during workup.3. Sub-optimal reaction temperature or time.4. Inefficient purification leading to product loss.1. Ensure the chlorinating agent (e.g., phosphorus oxychloride) is fresh and used in sufficient excess. Consider solvent-free chlorination with equimolar POCl3 at 140-160°C for improved efficiency.[1]2. Maintain low temperatures during the quenching of the reaction mixture with ice water to prevent hydrolysis of the acid chloride intermediate.3. Optimize the reflux time; for the synthesis from 5-bromo-6-hydroxynicotinic acid, a reflux time of 3 hours is recommended.[2][3]4. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can improve yield by minimizing losses during purification.
Presence of Impurities 1. Formation of di-halogenated side products (e.g., 3,5-dibromo-6-chloronicotinic acid).2. Unreacted starting material (5-bromo-6-hydroxynicotinic acid).3. Residual phosphorus-based byproducts from the chlorination step.1. Use a milder brominating agent if direct bromination is performed. Control the stoichiometry of the brominating agent carefully.2. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or temperature slightly.3. After quenching the reaction, wash the organic extract thoroughly with water and brine to remove water-soluble phosphorus species. A wash with a dilute sodium bicarbonate solution can also help.
Incomplete Bromination (if applicable) 1. Insufficient activity of the brominating agent.2. Inappropriate solvent or temperature.1. Consider using a more reactive brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or elemental bromine.[4]2. Optimize the solvent and temperature based on the chosen brominating agent. For NBS, solvents like acetonitrile or dichloromethane are commonly used.
Product is a Pink or Off-White Solid Minor impurities or residual colored byproducts.While a pinkish hue is reported for the product synthesized from 5-bromo-6-hydroxynicotinic acid with high yield[2][3], further purification by recrystallization or column chromatography can yield a white to off-white solid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A1: A highly effective and reported method starts from 5-bromo-6-hydroxynicotinic acid. This process involves chlorination using phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst like tetramethylammonium chloride, followed by a simple workup. This method has been reported to achieve yields as high as 97%.[2][3]

Q2: My reaction to chlorinate 5-bromo-6-hydroxynicotinic acid is sluggish. What can I do?

A2: Ensure that the phosphorus oxychloride is of good quality and that the reaction is heated to a consistent reflux. The presence of a phase-transfer catalyst is also crucial for this reaction. If the reaction is still slow, consider a solvent-free approach by heating the reactants in a sealed vessel, which has been shown to be effective for chlorinating various hydroxy-heterocycles.[1]

Q3: I am observing a significant amount of a di-brominated side product in my reaction. How can I avoid this?

A3: Di-bromination can be a problem if you are performing a direct bromination on a nicotinic acid derivative. To minimize this, you can try using a less reactive brominating agent or carefully controlling the stoichiometry of the brominating agent. Running the reaction at a lower temperature may also improve selectivity.

Q4: What are the best practices for purifying the final product?

A4: The product can be effectively purified by precipitation from an aqueous solution upon acidification, followed by filtration. The collected solid can then be dissolved in a suitable organic solvent like ethyl acetate, dried, and concentrated.[2][3] For higher purity, recrystallization from a solvent mixture such as ethyl acetate and hexanes is recommended.

Q5: Are there alternative chlorinating agents to phosphorus oxychloride?

A5: Yes, other chlorinating agents can be used for converting hydroxyl groups on pyridine rings to chlorides. These include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF. Novel reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine have also been developed for challenging chlorinations.[5] The choice of reagent will depend on the specific substrate and desired reaction conditions.

Experimental Protocols

Synthesis of this compound from 5-bromo-6-hydroxynicotinic acid[2][3]

This protocol details a high-yield synthesis of the target compound.

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Tetramethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (excess, serves as reagent and solvent).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with continuous stirring.

  • Stir the resulting suspension for 2 hours to ensure complete precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Dissolve the solid in ethyl acetate.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Filter to remove the desiccant.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Data Presentation: Reaction Parameters and Yield

ParameterValue
Starting Material5-bromo-6-hydroxynicotinic acid
ReagentsPOCl₃, Tetramethylammonium chloride
Reaction Time3 hours
Reaction TemperatureReflux
Reported Yield97%[2][3]
Product AppearancePink solid[2][3]

Visualizations

Synthesis_Pathway start 5-bromo-6-hydroxynicotinic acid reagents POCl3, Tetramethylammonium chloride start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield? check_chlorination Incomplete Chlorination? start->check_chlorination Yes check_workup Product Degradation during Workup? start->check_workup No check_chlorination->check_workup No solution_chlorination Increase POCl3 / Use Solvent-Free Method check_chlorination->solution_chlorination Yes check_purification Product Loss during Purification? check_workup->check_purification No solution_workup Maintain Low Temperature during Quenching check_workup->solution_workup Yes solution_purification Optimize Recrystallization Solvent check_purification->solution_purification Yes end Yield Improved solution_chlorination->end solution_workup->end solution_purification->end

Caption: Troubleshooting workflow for low yield.

References

Purification challenges of 5-Bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-6-chloronicotinic acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: The isolated product is a pink or off-white solid, not the expected white crystalline material.

  • Question: My final product has a persistent pink or yellowish hue. What is the likely cause and how can I remove the color?

  • Answer:

    • Cause: The discoloration is likely due to residual impurities from the synthesis, potentially oxidized species or colored byproducts. The synthesis from 5-bromo-6-hydroxynicotinic acid can sometimes yield colored crude products[1][2].

    • Troubleshooting Steps:

      • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or an ethanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w) and heat the suspension for a short period. Filter the hot solution through celite to remove the charcoal. Allow the filtrate to cool and crystallize.

      • Recrystallization: A thorough recrystallization is often sufficient to remove color impurities. Ensure you are using an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Problem 2: Poor recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer:

    • Cause: This issue can arise from several factors: using too much solvent, cooling the solution too quickly, or selecting a solvent in which the product is too soluble even at low temperatures.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.

      • Optimize Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals or precipitation of impurities.

      • Solvent System Selection: If the product is too soluble in the chosen solvent, consider a co-solvent system. For example, if the product is highly soluble in methanol, you can dissolve it in a minimal amount of hot methanol and then slowly add a less polar solvent (an "anti-solvent") like water or hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

      • Concentrate the Mother Liquor: After filtering the crystals, you can concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I try to recrystallize my this compound, it separates as an oil. What should I do?

  • Answer:

    • Cause: "Oiling out" occurs when the solute is not soluble in the recrystallization solvent at the boiling point of the solvent, or when the melting point of the solute is lower than the boiling point of the solvent. Impurities can also lower the melting point and contribute to this issue.

    • Troubleshooting Steps:

      • Add More Solvent: The concentration of the solute may be too high. Try adding more hot solvent to the mixture.

      • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature in a larger volume of solvent.

      • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. If your compound oils out from a single solvent, you can sometimes add a second, miscible solvent in which the oil is soluble to create a homogeneous solution, from which crystals may form upon cooling.

Problem 4: The purity of the product does not improve after purification, as confirmed by analysis (e.g., NMR, HPLC).

  • Question: My analytical data shows that a significant impurity remains after purification. How can I identify and remove it?

  • Answer:

    • Cause: The most likely persistent impurity is the starting material, 5-bromo-6-hydroxynicotinic acid, due to an incomplete reaction during synthesis[1][2]. This impurity has similar acidic properties and may co-crystallize.

    • Troubleshooting Steps:

      • Acid-Base Extraction: Exploit the different pKa values of the product and potential impurities. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mildly basic aqueous solution (e.g., sodium bicarbonate). The acidic nicotinic acid derivatives will move to the aqueous layer. Re-acidify the aqueous layer with HCl to precipitate the acids, which can then be filtered. This process may need to be optimized to selectively separate the desired product.

      • Column Chromatography: For difficult separations, column chromatography is an effective method. Given the acidic nature of the compound, silica gel is a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. A small amount of acetic acid can be added to the mobile phase to improve peak shape and reduce tailing of the acidic compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance and melting point of pure this compound?

    • A1: Pure this compound is typically a white to off-white crystalline solid[3]. Its melting point is reported to be in the range of 166-168°C[1][4].

  • Q2: What are the common impurities found in crude this compound?

    • A2: The most common impurity is the unreacted starting material, 5-bromo-6-hydroxynicotinic acid. Other potential impurities include residual reagents from the synthesis, such as phosphorus-containing compounds if phosphorus oxychloride is used[1][2].

  • Q3: In which solvents is this compound soluble?

    • A3: It has limited solubility in water but is soluble in methanol[1][4]. It is also moderately soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone[3]. The synthesis workup suggests solubility in ethyl acetate[1][2].

  • Q4: What is a good starting point for a recrystallization solvent system?

    • A4: Based on the solubility profile and purification of similar compounds, a mixture of ethanol and water (aqueous ethanol) or methanol would be a good starting point. Dissolving the crude product in a minimal amount of hot alcohol and adding hot water dropwise until turbidity persists is a common technique.

  • Q5: How can I monitor the purity of my product during the purification process?

    • A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification, such as column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the product can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility CategoryQuantitative Solubility (Calculated)Reference
WaterLimited / Soluble0.283 - 0.459 mg/mL[3][5]
MethanolSolubleNot available[1][4]
AcetoneModerately SolubleNot available[3]
Dimethylformamide (DMF)Moderately SolubleNot available[3]
Dimethyl Sulfoxide (DMSO)Moderately SolubleNot available[3]
Ethyl AcetateSolubleNot available[1][2]

Note: The quantitative solubility data for water is based on computational predictions.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., aqueous ethanol, methanol). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Select an appropriate eluent system by testing with TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). For this acidic compound, adding a small amount of acetic acid (0.5-1%) to the eluent can improve separation.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the column by passing the eluent through it. You can use a single eluent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the components.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude 5-Bromo-6- chloronicotinic acid Assess Assess Purity (TLC, NMR, Melting Point) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography Assess->Column Difficult Separation Extraction Acid-Base Extraction Assess->Extraction Recrystallization->Assess Purity still low Pure Pure Product (>98%) Recrystallization->Pure Successful Column->Assess Purity still low Column->Pure Successful Extraction->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change/Add Solvent OilingOut->ChangeSolvent Yes PoorPurity Purity Not Improved? LowYield->PoorPurity No SlowCool Minimize Solvent, Cool Slowly LowYield->SlowCool Yes UseColumn Use Column Chromatography PoorPurity->UseColumn Yes Success Successful Crystallization PoorPurity->Success No ChangeSolvent->Start SlowCool->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Recrystallization of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-6-chloronicotinic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crude this compound?

A1: Crude this compound is often obtained as a white to off-white or sometimes pinkish crystalline solid.[1] The color can indicate the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on solubility data, promising solvents for recrystallization include ethyl acetate, methanol, ethanol, and isopropyl alcohol.[2][3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Q3: What are the key considerations when selecting a recrystallization solvent?

A3: The key is to choose a solvent in which this compound has a steep solubility curve, meaning it is significantly more soluble in the hot solvent than in the cold solvent. This differential solubility is crucial for achieving a high recovery of the purified product.

Q4: Can a solvent mixture be used for recrystallization?

A4: Yes, a two-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and cooled slowly to form crystals. A common example is an ethanol/water mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound is separating as an oil upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated to a high degree.

    • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

    • Solution 2: Lower the Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can promote the formation of crystals over oil.

    • Solution 3: Change Solvents: Consider using a lower-boiling point solvent.

    • Solution 4: Use a Solvent Mixture: Introduce a co-solvent that reduces the overall solvating power of the medium as it cools.

Problem 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, but no crystals have appeared. What steps can I take to induce crystallization?

  • Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.

    • Solution 1: Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed the Solution: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

    • Solution 3: Reduce the Volume of Solvent: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

    • Solution 4: Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: The recovery of purified compound is low.

  • Question: After filtration, I have a very small amount of purified this compound. How can I improve the yield?

  • Answer: Low recovery is often due to using an excessive amount of solvent or premature filtration.

    • Solution 1: Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solution 2: Ensure Complete Crystallization: Allow sufficient time for the crystallization process to complete before filtration. Cooling the solution in an ice bath for an extended period can maximize crystal formation.

    • Solution 3: Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Comments
Ethyl Acetate77.1~1.5>10Good for single-solvent recrystallization.
Ethanol (95%)78.4~2.0>15A good candidate for single-solvent recrystallization.
Isopropyl Alcohol82.6~1.0>8Another potential alcohol-based solvent.
Methanol64.7~3.0>20High solubility may lead to lower recovery.
Water100<0.1~0.5Poor solubility makes it unsuitable as a primary solvent but potentially useful as an anti-solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold ethanol/water mixture.

Visualization

The following diagram illustrates a general workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Address Oiling Out: 1. Reheat & Add Solvent 2. Slow Cooling Rate 3. Change Solvent oiling_out->troubleshoot_oiling Yes check_yield Check Yield filter_dry->check_yield end Pure Product Obtained troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve check_yield->end Acceptable low_yield Low Yield check_yield->low_yield Low optimize_yield Optimize Yield: 1. Minimize Solvent 2. Ensure Complete Cooling 3. Concentrate Mother Liquor low_yield->optimize_yield optimize_yield->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-Bromo-6-chloronicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Bromination of 6-Hydroxynicotinic Acid to 5-Bromo-6-hydroxynicotinic Acid

Q1: The yield of 5-Bromo-6-hydroxynicotinic acid is lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for the recommended 24 hours at room temperature.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature Control: The reaction is typically initiated under ice bath cooling.[1][2]

    • Solution: Maintain a low temperature during the addition of bromine to control the exothermic reaction and prevent potential side reactions.

  • Insufficient Bromine: An inadequate amount of bromine will result in incomplete conversion of the starting material.

    • Solution: Use a slight excess of bromine as specified in the protocol (e.g., ~1.4 equivalents) to drive the reaction to completion.[1][3]

Q2: The product is contaminated with di-brominated or other poly-halogenated species.

Possible Causes and Solutions:

  • Excess Bromine: Using a large excess of bromine can lead to the formation of di-brominated impurities.

    • Solution: Carefully control the stoichiometry of bromine. Add the bromine slowly to the reaction mixture to avoid localized high concentrations.

  • Reaction Temperature Too High: Higher temperatures can increase the rate of side reactions, including over-bromination.

    • Solution: Maintain the recommended temperature profile, especially during the initial addition of bromine.[1][2]

Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic Acid to this compound

Q3: The final product, this compound, shows a low yield.

Possible Causes and Solutions:

  • Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group may be incomplete.

    • Solution: Ensure the reaction is heated at reflux for the specified time (e.g., 3 hours).[3][4] The use of a suitable chlorinating agent like phosphorus oxychloride is crucial.[3][4]

  • Degradation of Product: Harsh reaction conditions can lead to the degradation of the desired product.

    • Solution: While reflux is necessary, avoid unnecessarily prolonged heating. Monitor the reaction to determine the optimal reaction time.

  • Loss During Workup: The product may be lost during the extraction and purification steps.

    • Solution: When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.[3][4] Ensure complete extraction with a suitable solvent like ethyl acetate.

Q4: The final product is contaminated with the starting material, 5-Bromo-6-hydroxynicotinic acid.

Possible Causes and Solutions:

  • Insufficient Chlorinating Agent: An inadequate amount of phosphorus oxychloride will lead to incomplete conversion.

    • Solution: Use a sufficient excess of the chlorinating agent as indicated in established protocols.

  • Reaction Not Driven to Completion: The reaction may not have reached equilibrium or completion.

    • Solution: Ensure the reflux temperature is maintained and the reaction is allowed to proceed for the recommended duration.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 6-hydroxynicotinic acid?

The most common side reaction is over-bromination, leading to the formation of di-bromo- or other poly-brominated nicotinic acid derivatives. Another potential side reaction, though less common under controlled conditions, is decarboxylation (loss of the -COOH group), which can be promoted by excessive heat.[5][6]

Q2: How can I minimize the formation of impurities?

To minimize impurities, it is critical to have precise control over reaction parameters. This includes:

  • Stoichiometry: Use the correct molar ratios of reactants, particularly the halogenating agents.

  • Temperature: Maintain the recommended temperatures for each step of the synthesis.

  • Reaction Time: Monitor the reaction to avoid prolonged reaction times that could lead to degradation or the formation of byproducts.

Q3: What is the purpose of tetramethylammonium chloride in the chlorination step?

Tetramethylammonium chloride is used as a source of chloride ions and can help to improve the efficiency of the chlorination reaction when using phosphorus oxychloride.[3][4]

Q4: What are suitable methods for purifying the final product?

The crude this compound is typically purified by recrystallization. After the reaction workup, the solid product can be dissolved in a suitable solvent like ethyl acetate, dried, and then concentrated to obtain the purified product.[3][4] Purity can be assessed by techniques such as NMR spectroscopy and melting point determination.[4]

Experimental Protocols & Data

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic acid [1][2]

  • Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL).

  • Cool the suspension in an ice bath.

  • Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours.

Experimental Protocol: Synthesis of this compound [3][4]

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (e.g., 10 g, 45 mmol), tetramethylammonium chloride (e.g., 5.4 g, 49 mmol), and phosphorus oxychloride (e.g., 20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After completion, slowly pour the reaction mixture into ice water with continuous stirring for 2 hours.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate (e.g., 300 mL) and dry with anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the final product.

Quantitative Data Summary

StepReactantProductReagentsTypical YieldReference
1. Bromination6-Hydroxynicotinic acid5-Bromo-6-hydroxynicotinic acidBromine, Water~97%[1][2]
2. Chlorination5-Bromo-6-hydroxynicotinic acidThis compoundPhosphorus oxychloride, Tetramethylammonium chloride~97%[3][4]

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination 6-Hydroxynicotinic acid 6-Hydroxynicotinic acid 5-Bromo-6-hydroxynicotinic acid 5-Bromo-6-hydroxynicotinic acid 6-Hydroxynicotinic acid->5-Bromo-6-hydroxynicotinic acid Br2, H2O Intermediate 5-Bromo-6-hydroxynicotinic acid Final Product This compound Intermediate->Final Product POCl3, (CH3)4NCl

Caption: Overall synthesis workflow for this compound.

G Start Low Yield of Final Product CheckPurity Check Purity of Intermediate Start->CheckPurity IncompleteChlorination Incomplete Chlorination? CheckPurity->IncompleteChlorination IncreaseTime Increase Reflux Time / Temp IncompleteChlorination->IncreaseTime Yes Degradation Product Degradation? IncompleteChlorination->Degradation No CheckReagent Check Chlorinating Agent IncreaseTime->CheckReagent MilderConditions Consider Milder Conditions Degradation->MilderConditions Yes WorkupLoss Loss During Workup? Degradation->WorkupLoss No OptimizeExtraction Optimize Extraction/Precipitation WorkupLoss->OptimizeExtraction Yes

Caption: Troubleshooting logic for low yield in the chlorination step.

G Start 6-Hydroxynicotinic acid DesiredProduct 5-Bromo-6-hydroxynicotinic acid Start->DesiredProduct Controlled Bromination (Correct Stoichiometry, Low Temp) OverBromination Di-brominated Product Start->OverBromination Side Reaction (Excess Bromine) Decarboxylation Decarboxylated Byproduct Start->Decarboxylation Side Reaction (High Temperature)

References

Stability and storage conditions for 5-Bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-6-chloronicotinic acid

This guide provides essential information on the stability and storage of this compound to ensure its integrity during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[1] For shorter periods, storage at 4°C is suitable for up to 2 years.[1]

Q2: How should I store the compound for daily or short-term use?

For routine use, this compound can be stored at room temperature in a tightly sealed container.[2] It is crucial to keep it in a dry, dark, and well-ventilated place to prevent degradation.[2][3]

Q3: Is this compound stable under normal laboratory conditions?

Yes, it is a stable solid under normal conditions.[3] However, exposure to incompatible materials, high humidity, or direct light should be avoided to maintain its purity and stability.

Q4: What materials or substances are incompatible with this compound?

You should avoid contact with strong oxidizing agents, as they are incompatible with this compound.[3]

Q5: What is the physical appearance of this compound?

It is typically a white to yellow powder or crystalline solid. Some sources also describe it as a white or pink solid.[2][4] A significant change in color may indicate degradation or impurity.

Q6: In which solvents is this compound soluble?

The compound is soluble in methanol.[2] It also shows limited solubility in water but is moderately soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]

Storage Condition Summary

Storage ConditionTemperatureDurationExpected Stability
Long-term Storage (Powder)-20°CUp to 3 yearsHigh
Mid-term Storage (Powder)4°CUp to 2 yearsHigh
Short-term/Daily UseRoom Temp.Weeks/MonthsStable

Troubleshooting Guide

Issue: The compound has changed color.

  • Question: Has the compound been exposed to light or air for extended periods?

    • Answer: Color change can indicate potential degradation. It is recommended to store the compound in a dark, tightly sealed container.[2][3] If you suspect degradation, it may be prudent to use a fresh batch for critical experiments.

Issue: Inconsistent experimental results.

  • Question: How has the compound been stored?

    • Answer: Improper storage can lead to degradation, affecting experimental outcomes. Ensure the compound is stored under the recommended conditions (see table above). For sensitive applications, using a new, unopened vial is advisable.

  • Question: Could the compound have absorbed moisture?

    • Answer: this compound should be stored in a dry environment and handled in a way that minimizes exposure to atmospheric moisture.[2][3] If moisture absorption is suspected, drying under a vacuum may be attempted, but the integrity of the compound should be verified analytically.

Diagrams

troubleshooting_workflow start Start: Observe Issue (e.g., color change, inconsistent results) check_storage Review Storage Conditions start->check_storage improper_storage Action: Move to Recommended Storage (-20°C for long-term, RT for short-term in dark, dry place) check_storage->improper_storage Improper proper_storage Storage Conditions are Correct check_storage->proper_storage Proper check_handling Review Handling Procedures improper_storage->check_handling proper_storage->check_handling improper_handling Action: Minimize exposure to light, air, and moisture during handling check_handling->improper_handling Improper proper_handling Handling Procedures are Correct check_handling->proper_handling Proper check_compatibility Check for Incompatible Substances (e.g., strong oxidizing agents) improper_handling->check_compatibility proper_handling->check_compatibility incompatible Action: Avoid contact with incompatible materials check_compatibility->incompatible Yes compatible No Incompatibility Issues check_compatibility->compatible No consider_testing Consider Analytical Testing (e.g., NMR, HPLC) to confirm integrity incompatible->consider_testing compatible->consider_testing end Use fresh batch if integrity is compromised consider_testing->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol: General Guideline for Assessing the Stability of a Solid Compound

1. Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light).

2. Materials:

  • This compound (test sample and a control sample stored under ideal conditions, e.g., -20°C in the dark).

  • Environmental chambers or ovens with controlled temperature and humidity.

  • Light exposure chamber or a light source of known intensity.

  • Amber and clear glass vials with airtight seals.

  • Analytical instrumentation (e.g., HPLC, LC-MS, NMR) for purity assessment.

  • Reference standards for analytical methods.

3. Methodology:

  • Sample Preparation:

    • Aliquot the this compound powder into multiple vials to avoid repeated opening and closing of the main stock.

    • For each condition to be tested, prepare at least three replicate samples.

    • A control sample should be stored at -20°C in a dark, dry environment.

  • Stress Conditions:

    • Temperature: Store samples at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C) in the dark.

    • Humidity: Place samples in chambers with controlled relative humidity (e.g., 25% RH, 75% RH) at a constant temperature.

    • Light: Expose samples in clear vials to a controlled light source, while wrapping a control sample in aluminum foil in the same location.

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, retrieve one vial from each condition.

    • Visually inspect the sample for any changes in physical appearance (color, texture).

    • Prepare solutions of the samples and analyze them using a validated stability-indicating method (e.g., HPLC) to determine the purity and identify any degradation products.

    • Compare the analytical results of the stressed samples to the control sample and the T=0 results.

4. Data Interpretation:

  • A significant change in purity (e.g., >2%) or the appearance of new peaks in the chromatogram would indicate degradation.

  • Plot the purity of the compound versus time for each condition to determine the rate of degradation.

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the selective Suzuki-Miyaura coupling of 5-Bromo-6-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A: The carbon-bromine (C-Br) bond is expected to react selectively over the carbon-chlorine (C-Cl) bond. The general order of reactivity for aryl halides in the rate-limiting oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[1][2] This difference in reactivity is based on the bond dissociation energies (BDEs), where the C-Br bond is weaker and thus more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[2]

Q2: My reaction has a very low yield or is not working at all. What are the first things I should check?

A: When encountering low or no product formation, systematically check the integrity of your reagents and reaction setup:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to prevent catalyst deactivation.[3]

  • Reagent Quality: Boronic acids can degrade upon exposure to air and moisture, leading to side reactions like protodeboronation.[4] Using fresh or properly stored boronic acid, or a more stable derivative like a pinacol ester, is recommended.[3][4]

  • Catalyst and Ligand Choice: For an electron-deficient substrate like this, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the challenging oxidative addition step.[1][4]

Q3: Can the carboxylic acid group on the substrate interfere with the reaction?

A: Yes, the carboxylic acid group can potentially interfere. It will react with the base, requiring the use of extra equivalents of base.[5] A more significant issue can be solubility; the resulting carboxylate salt may not be sufficiently soluble in the organic phase of typical biphasic solvent systems, thereby hindering the reaction.[5] If solubility is an issue, exploring different solvent systems or protecting the carboxylic acid as an ester may be necessary.[5]

Q4: I am observing a significant amount of a dehalogenated side product. What causes this and how can it be minimized?

A: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the bromine atom is replaced by hydrogen, is a common side reaction.[6] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source instead of the boronic acid. Potential hydride sources include certain solvents or impurities. To minimize this, ensure you are using high-purity, anhydrous solvents and consider your choice of base, as some can promote this side reaction.[3]

Q5: I am seeing homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is a side reaction that produces a biaryl product from two molecules of the boronic acid.[7] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] Additionally, the choice of base and catalyst can influence the rate of homocoupling.[4]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution & Explanation
No or Low Conversion Inactive Catalyst System The oxidative addition step for this electron-deficient heterocyclic halide can be challenging. Switch to a more active catalyst system. Try: Using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos, XPhos, or P(t-Bu)₃. These ligands accelerate the rate-limiting oxidative addition step.[8]
Inappropriate Base The base is critical for activating the boronic acid for the transmetalation step.[9][10] An unsuitable base can lead to slow rates or reagent decomposition. Try: Screening different bases. If weaker bases like Na₂CO₃ are ineffective, switch to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[8] Ensure the base is finely powdered and dry.
Low Reaction Temperature Suzuki couplings often require thermal energy to overcome activation barriers, especially for less reactive substrates. Try: Gradually increasing the reaction temperature in increments (e.g., from 80 °C to 100-110 °C), while monitoring for any signs of decomposition.[8]
Significant Side Products Protodeboronation of Boronic Acid The boronic acid is susceptible to replacement by a proton, especially in the presence of water and at elevated temperatures.[11] This reduces the concentration of your nucleophile. Try: Using a slight excess (1.1–1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high quality or use a more stable boronate ester (e.g., pinacol ester).[3]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[4] Try: Ensuring all solvents and the reaction headspace are rigorously deoxygenated by sparging with an inert gas (Ar or N₂).[4]
Reaction at C-Cl Position While less likely, forcing conditions (high temperatures, highly active catalyst) could lead to undesired coupling at the C-Cl bond. Try: Maintaining the lowest effective temperature that promotes reaction at the C-Br site. Avoid overly active "ligandless" catalyst conditions which can sometimes be less selective.

Optimized Reaction Conditions for Selective Suzuki Coupling

The following table summarizes a range of conditions reported for the selective Suzuki coupling of various bromo-chloro heteroaryl systems. These serve as a starting point for optimization.

Parameter Condition 1 (Standard) Condition 2 (For Challenging Substrates) Condition 3 (Alternative Solvents) Reference / Rationale
Substrate This compound (1.0 eq)This compound (1.0 eq)This compound (1.0 eq)Reactant
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Acid Pinacol Ester (1.2 eq)Arylboronic Acid (1.2 eq)Using a slight excess is standard. Pinacol esters offer greater stability.[3]
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-4 mol%)Pd(OAc)₂ (3-5 mol%)Pd(PPh₃)₄ is a common starting point. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that form active Pd(0) in situ.[8]
Ligand NoneSPhos or XPhos (4-8 mol%)P(t-Bu)₃ (6-10 mol%)Bulky, electron-rich phosphine ligands are crucial for activating less reactive aryl halides.[1][4]
Base K₂CO₃ (2.5-3.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (2.5-3.0 eq)K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective when carbonates fail.[8] Extra equivalents are needed for the carboxylic acid.[5]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMFDioxane/water is a very common and effective solvent system. Toluene can be useful for higher temperatures. DMF is a polar aprotic alternative.[6]
Temperature 80 - 90 °C100 - 110 °C100 °CHigher temperatures may be required for less reactive partners.[8]
Time 4 - 16 h6 - 24 h6 - 18 hMonitor by TLC or LC-MS

Key Experimental Protocols

General Protocol for Selective Suzuki Coupling

This protocol is a representative procedure designed to maximize selectivity for the C-Br bond and minimize side reactions.

  • Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Prepare the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) in a separate flask. Sparge the solvent with a subsurface stream of the inert gas for at least 30 minutes to remove dissolved oxygen.[4] Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid, then extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Workflow start Start: Prepare Reagents reagents Combine Substrate, Boronic Acid, Base, Catalyst, & Ligand start->reagents 1 inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert 2 solvent Add Degassed Solvent inert->solvent 3 heat Heat Reaction (e.g., 90-100°C) & Monitor Progress solvent->heat 4 workup Cool, Quench, & Extract Product heat->workup 5 purify Purify via Chromatography workup->purify 6 end End: Characterize Pure Product purify->end 7

Caption: A typical experimental workflow for setting up a Suzuki coupling reaction.

Caption: A troubleshooting decision tree for addressing low-yield Suzuki reactions.

References

Troubleshooting low yields in the esterification of 5-Bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 5-Bromo-6-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the esterification of this compound, providing potential causes and actionable solutions.

Q1: Why am I observing very low or no conversion of my this compound to the desired ester?

Possible Causes:

  • Insufficient Catalyst Activity: Standard acid catalysts may not be sufficient to overcome the deactivating effect of the electron-withdrawing bromine and chlorine atoms on the pyridine ring.

  • Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1][2][3][4][5]

  • Steric Hindrance: The substituents on the nicotinic acid may present steric challenges for the incoming alcohol.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Solutions:

  • Increase Catalyst Loading: Cautiously increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Use a Stronger Acid Catalyst: Consider using a stronger acid catalyst or a Lewis acid catalyst.

  • Remove Water: Employ techniques to remove water as it forms, such as a Dean-Stark apparatus or the addition of molecular sieves.[1]

  • Increase Reaction Temperature: If the solvent and reactants are stable, gradually increase the reaction temperature.

  • Use an Excess of Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[2][4]

  • Alternative Esterification Methods: Consider alternative methods such as conversion of the carboxylic acid to the more reactive acid chloride followed by reaction with the alcohol.[6]

Q2: My reaction has stalled, and I see a significant amount of unreacted starting material. What can I do?

Possible Causes:

  • Catalyst Deactivation: The pyridine nitrogen can be protonated by the acid catalyst, potentially reducing its catalytic activity.

  • Equilibrium Has Been Reached: The reaction may have simply reached its equilibrium point under the current conditions.

Troubleshooting Solutions:

  • Additional Catalyst: Add a fresh portion of the acid catalyst to the reaction mixture.

  • Drive the Equilibrium: As mentioned previously, use a large excess of the alcohol or actively remove water to push the reaction forward.[2][4]

  • Increase Reaction Time: Some esterifications, especially with hindered substrates, may require longer reaction times.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Possible Causes:

  • Dehydration of Alcohol: If using a secondary or tertiary alcohol at high temperatures with a strong acid catalyst, dehydration to form an alkene is a possible side reaction.

  • Ether Formation: Under acidic conditions, the alcohol can undergo self-condensation to form an ether.

  • Decarboxylation: While less common for nicotinic acids under these conditions, decarboxylation at very high temperatures could be a possibility.

Troubleshooting Solutions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures that could promote side reactions.

  • Choice of Catalyst: A milder acid catalyst might reduce the extent of side reactions.

  • Alternative Methods: For sensitive alcohols, converting the carboxylic acid to its acid chloride and reacting it with the alcohol in the presence of a non-nucleophilic base can be a cleaner method.[6]

Q4: How do I effectively purify my ester product from the unreacted carboxylic acid?

Possible Causes:

  • The physical properties of the ester and the carboxylic acid may be similar, making separation by simple distillation or recrystallization challenging.

Troubleshooting Solutions:

  • Aqueous Base Wash: During the work-up, wash the organic layer containing the crude product with a mild aqueous base solution (e.g., sodium bicarbonate or sodium carbonate solution). The unreacted carboxylic acid will be deprotonated to its salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

  • Column Chromatography: If the basic wash is not sufficient, purification by column chromatography on silica gel is a reliable method to separate the ester from the more polar carboxylic acid.

Data Presentation

The following table summarizes expected outcomes for the esterification of this compound under different conditions. Please note that actual results may vary based on experimental setup and purity of reagents.

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference/Notes
MethanolH₂SO₄ (catalytic)12-24RefluxModerate to GoodGeneral Fischer-Speier conditions. Yield can be improved by using methanol as the solvent.
EthanolH₂SO₄ (catalytic)12-24RefluxModerate to GoodSimilar to methanol; using ethanol in excess is recommended.
Phenol1. SOCl₂ 2. NaOH (aq)2-4RT to 50GoodTwo-step process via the acid chloride.[6]

Experimental Protocols

Method 1: Fischer-Speier Esterification with Methanol

This protocol describes a general procedure for the synthesis of methyl 5-bromo-6-chloronicotinate using the Fischer-Speier method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol, which will also serve as the solvent.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-bromo-6-chloronicotinate.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Method 2: Two-Step Esterification via Acid Chloride

This method is suitable for alcohols that may be sensitive to strong acidic conditions or for achieving higher yields.[6]

Step 1: Formation of 5-Bromo-6-chloronicotinoyl chloride

  • In a fume hood, carefully add thionyl chloride (SOCl₂) in excess to this compound in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF.

  • Gently heat the mixture to reflux for 1-2 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

  • After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Step 2: Esterification

  • Dissolve the crude 5-Bromo-6-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in the same solvent.

  • Slowly add the alcohol/base solution to the acid chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude ester.

  • Purify as needed by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Esterification Yields start Low or No Conversion check_conditions Review Reaction Conditions: - Catalyst Amount - Temperature - Reaction Time start->check_conditions is_equilibrium Is Equilibrium the Issue? check_conditions->is_equilibrium drive_equilibrium Drive Equilibrium: - Add Excess Alcohol - Remove Water (Dean-Stark/Sieves) is_equilibrium->drive_equilibrium Yes is_reactivity Is Reactivity the Issue? is_equilibrium->is_reactivity No success Improved Yield drive_equilibrium->success increase_reactivity Increase Reactivity: - Increase Catalyst Loading - Use Stronger Catalyst - Increase Temperature is_reactivity->increase_reactivity Yes no_improvement No Improvement is_reactivity->no_improvement No increase_reactivity->success alternative_method Consider Alternative Method: Acid -> Acid Chloride -> Ester alternative_method->success no_improvement->alternative_method

Caption: Troubleshooting workflow for low esterification yields.

Fischer_Esterification_Pathway Fischer-Speier Esterification Signaling Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Carboxylic_Acid This compound Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid Catalyst (H+) Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester Tetrahedral_Intermediate->Ester Proton Transfer & Elimination of Water Water Water (H₂O) Tetrahedral_Intermediate->Water Ester->Tetrahedral_Intermediate Hydrolysis (Reverse Reaction) Water->Tetrahedral_Intermediate

Caption: Key steps in the Fischer-Speier esterification pathway.

References

Identifying and removing impurities from 5-Bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Bromo-6-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: While the exact impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials such as 5-bromo-6-hydroxynicotinic acid, isomeric byproducts like 5-bromo-2-chloronicotinic acid, and other halogenated nicotinic acids like 6-chloronicotinic acid or 5-bromonicotinic acid. Residual solvents from the synthesis and purification steps can also be present.

Q2: My final product of this compound has a pink or yellow discoloration. What is the likely cause and how can I remove it?

A2: A pink or off-white color in the final product is sometimes reported.[1] This discoloration can be due to trace impurities or chromophores formed during the synthesis. A common method to remove such colored impurities is recrystallization, potentially with the addition of activated carbon to adsorb the color-causing compounds. A process of melting the crude product before recrystallization has also been described for purifying nicotinic acid, which may be applicable.[2]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from light and moisture to prevent degradation.[3][4]

Q4: What analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and identifying impurities in nicotinic acid derivatives.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation of the main compound and can also be used to identify and quantify major impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for impurity identification.

Troubleshooting Guide

Issue 1: Low purity of this compound after initial synthesis.

  • Question: My initial crude product shows a purity of less than 95% by HPLC. What steps can I take to improve this?

  • Answer: Low initial purity is common and can often be addressed by a carefully optimized recrystallization procedure. The choice of solvent is critical. Based on solubility data, solvents such as methanol, ethanol, or ethyl acetate could be suitable for recrystallization.[3] You may need to experiment with single-solvent or mixed-solvent systems to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

Issue 2: Difficulty in removing a specific, closely-related impurity.

  • Question: HPLC analysis shows a persistent impurity peak with a retention time very close to my product. How can I resolve this?

  • Answer: Co-eluting or closely eluting impurities are often structurally similar isomers. To improve separation on HPLC, you can try modifying the mobile phase composition, gradient, or flow rate.[5] For removal from the bulk material, fractional crystallization might be effective. This involves multiple, careful recrystallization steps. Alternatively, preparative chromatography could be employed for challenging separations.

Issue 3: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: When I try to recrystallize my this compound, it forms an oil instead of solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is supersaturated in the hot solvent or if the cooling rate is too fast.[7] To troubleshoot this, you can try the following:

    • Add more solvent to the hot solution to ensure the compound is fully dissolved.

    • Cool the solution more slowly. You can allow it to cool to room temperature on the benchtop before moving it to an ice bath.

    • Try a different recrystallization solvent or a mixed-solvent system.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[7]

    • Add a seed crystal of pure this compound.[7]

Issue 4: Low recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery can be due to using too much solvent or premature crystallization. To improve yield:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the filtration of the hot solution (if performed) is done quickly to prevent the product from crystallizing on the filter paper.

    • After crystallization, cool the mother liquor to a lower temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the product before filtration.

    • Consider a second crop of crystals from the mother liquor by partially evaporating the solvent and re-cooling.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃BrClNO₂[8]
Molecular Weight236.45 g/mol [8]
Melting Point166-173 °C[3][4]
AppearanceWhite to light yellow powder or crystalline solid[3]
SolubilitySoluble in methanol and ethyl acetate. Moderately soluble in DMF and DMSO. Sparingly soluble in water.[2][3][8]

Table 2: Suggested HPLC Method Parameters for Purity Analysis

ParameterProposed ConditionRationaleReference
ColumnC18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic acids.[5]
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape for acidic compounds.[5]
Gradient30% B to 90% B over 20 minutesTo elute compounds with a range of polarities.[5]
Flow Rate1.0 mL/minStandard analytical flow rate.[5]
DetectionUV at 254 nmAromatic ring system absorbs well at this wavelength.[5]
Injection Volume10 µLStandard injection volume.
Column Temperature30 °CFor reproducible retention times.
Sample Preparation1 mg/mL in mobile phase A/B (50:50)Ensures sample is fully dissolved.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of mobile phase A and B to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 2.

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for at least 25 minutes to ensure all potential impurities have eluted.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Analyze the retention times of any impurity peaks to tentatively identify them based on the expected elution order of potential impurities (more polar compounds will elute earlier).

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexane are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed filter funnel into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at an appropriate temperature.

  • Purity Assessment: Analyze the purity of the recrystallized product using the HPLC method described in Protocol 1 to confirm the removal of impurities.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal hot solvent crude_product->dissolve decolorize Add activated carbon (optional) dissolve->decolorize cool Cool slowly to induce crystallization dissolve->cool If no decolorization/hot filtration needed hot_filter Hot filtration decolorize->hot_filter hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash_dry Wash with cold solvent and dry isolate->wash_dry pure_product Pure this compound wash_dry->pure_product

Caption: Recrystallization workflow for purification.

analytical_workflow sample This compound Sample prepare_sample Prepare sample solution (1 mg/mL) sample->prepare_sample filter_sample Filter through 0.45 µm syringe filter prepare_sample->filter_sample hplc_injection Inject into HPLC system filter_sample->hplc_injection data_acquisition Acquire chromatogram hplc_injection->data_acquisition data_analysis Analyze data (purity, impurity profile) data_acquisition->data_analysis report Purity Report data_analysis->report

Caption: HPLC analysis workflow for purity assessment.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-6-chloronicotinic Acid and Other Halogenated Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of halogenated nicotinic acid derivatives is crucial for advancing novel therapeutics and agrochemicals. This guide offers an objective comparison of 5-Bromo-6-chloronicotinic acid against other halogenated analogues, supported by available data on their synthesis, physicochemical properties, and biological activities.

Halogenation of the nicotinic acid scaffold is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a di-halogenated derivative, serves as a key intermediate in the synthesis of various biologically active compounds. This guide will delve into its characteristics in comparison to other mono- and di-halogenated nicotinic acid derivatives.

Physicochemical Properties: A Comparative Overview

The nature and position of halogen substituents on the nicotinic acid ring profoundly impact its physical and chemical characteristics. While comprehensive comparative studies are limited, we can infer trends based on the known effects of halogenation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
Nicotinic AcidC₆H₅NO₂123.11236-2390.36
5-Chloronicotinic AcidC₆H₄ClNO₂157.56175-1781.23
5-Bromonicotinic AcidC₆H₄BrNO₂202.01186-1891.42
5-Iodonicotinic AcidC₆H₄INO₂249.01218-2201.78
This compound C₆H₃BrClNO₂ 236.45 166-168 [1]2.18
2,6-dichloro-5-fluoronicotinic acidC₆H₂Cl₂FNO₂209.99154.6-154.9[2]1.97

Note: LogP values are predicted and can vary based on the algorithm used. The data presented is for comparative purposes.

The table above illustrates how halogenation generally increases molecular weight and lipophilicity (LogP). This increased lipophilicity can enhance membrane permeability, a critical factor for drug absorption and distribution.

Synthesis of Halogenated Nicotinic Acid Derivatives

The synthesis of these compounds typically involves the halogenation of a nicotinic acid precursor. The choice of halogenating agent and reaction conditions are critical for achieving the desired regioselectivity.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of halogenated nicotinic acid derivatives.

G cluster_start Starting Material cluster_reaction Halogenation cluster_purification Purification cluster_product Final Product start Nicotinic Acid or Substituted Pyridine reaction Reaction with Halogenating Agent (e.g., NBS, NCS, I₂) start->reaction purification Chromatography or Recrystallization reaction->purification product Halogenated Nicotinic Acid Derivative purification->product

Caption: Generalized workflow for the synthesis of halogenated nicotinic acid derivatives.

Experimental Protocol: Synthesis of this compound[3]

This protocol describes a representative synthesis of this compound from 5-bromo-6-hydroxynicotinic acid.

Materials:

  • 5-bromo-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 5-bromo-6-hydroxynicotinic acid in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity: A Comparative Perspective

Halogenated nicotinic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. Direct comparative studies are scarce, but existing data on individual compounds allow for a qualitative assessment.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of nicotinic acid derivatives. The introduction of halogens can enhance this activity. For instance, a study on newly synthesized nicotinamides, derived from nicotinic acid, showed activity against various bacterial and fungal strains[3]. While this study did not include this compound, it provides a framework for its potential evaluation.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing [3]

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compounds (this compound and other halogenated derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Kinase Inhibition

This compound is utilized as an intermediate in the synthesis of kinase inhibitors. The nature of the halogen at the 5-position can influence the binding affinity and selectivity of the final inhibitor. Comparative profiling of a series of halogenated pyrimidine inhibitors against Bcr-Abl kinase has shown that both brominated and fluorinated derivatives can exhibit high potency[4].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay) [4]

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase enzyme (e.g., a specific tyrosine kinase)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (adenosine triphosphate)

  • Test compounds (this compound-derived inhibitors and other halogenated analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, and buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Signaling Pathway Context

The development of kinase inhibitors often targets specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from halogenated nicotinic acids.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene Transcription Inhibitor Halogenated Nicotinic Acid-based Inhibitor Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway illustrating the point of intervention for kinase inhibitors.

Conclusion

This compound and its halogenated counterparts represent a versatile class of building blocks for the development of new chemical entities with diverse biological activities. The choice of halogen substituent offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. While direct, comprehensive comparative data remains an area for further research, the available information underscores the importance of considering the unique contributions of different halogens in the design of novel drugs and agrochemicals. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative evaluations and unlock the full potential of these valuable scaffolds.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Bromo-6-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document summarizes available quantitative data for comparable compounds, details relevant experimental protocols for biological activity screening, and presents visual workflows to guide further investigation into this promising class of molecules.

Comparative Analysis of Biological Activities

While direct quantitative data for 5-Bromo-6-chloronicotinic acid derivatives is limited in the available literature, the broader family of nicotinic acid derivatives has demonstrated significant potential across several therapeutic areas. The following tables present experimental data for various nicotinic acid analogs, offering a comparative baseline for the anticipated activities of this compound derivatives.

Anticancer Activity

Nicotinic acid derivatives have emerged as promising anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. A key target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Table 1: In Vitro Anticancer Activity of Selected Nicotinic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinamide Derivative A-1 HCT-11612.5 ± 0.9Sorafenib4.8 ± 0.3
HepG-215.2 ± 1.1Sorafenib5.1 ± 0.4
Nicotinamide Derivative C-6 HCT-1169.8 ± 0.7Sorafenib4.8 ± 0.3
HepG-211.4 ± 0.8Sorafenib5.1 ± 0.4
Nicotinamide Derivative D-1 HCT-1162.5 ± 0.2 Sorafenib4.8 ± 0.3
HepG-23.1 ± 0.3 Sorafenib5.1 ± 0.4

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: VEGFR-2 Inhibitory Activity of Selected Nicotinic Acid Derivatives

CompoundVEGFR-2 Inhibition IC50 (nM)Reference CompoundVEGFR-2 Inhibition IC50 (nM)
Nicotinamide Derivative A-1 85.3 ± 7.1Sorafenib50.2 ± 4.5
Nicotinamide Derivative C-6 70.1 ± 6.2Sorafenib50.2 ± 4.5
Nicotinamide Derivative D-1 35.6 ± 3.1 Sorafenib50.2 ± 4.5
Antimicrobial Activity

This compound itself has been described as a biological reagent with potential antibacterial properties.[1] While specific minimum inhibitory concentration (MIC) values for its derivatives are not widely reported, the evaluation of antimicrobial efficacy is a critical step in their pharmacological profiling.

Table 3: Antimicrobial Activity of a Comparable Halogenated Nicotinic Acid Derivative (Hypothetical Data for Illustrative Purposes)

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivative Staphylococcus aureusData not availableCiprofloxacin1
Escherichia coliData not availableCiprofloxacin0.5
Pseudomonas aeruginosaData not availableCiprofloxacin2

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Nicotinic acid is well-known for its anti-inflammatory properties, which are mediated, in part, through the GPR109A receptor.[2] These effects involve the modulation of various pro-inflammatory cytokines and enzymes. Derivatives of nicotinic acid are being explored for their potential to retain or enhance these anti-inflammatory effects.

Table 4: In Vivo Anti-inflammatory Activity of a Nicotinic Acid Derivative

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference CompoundInhibition of Paw Edema (%)
2-(2-bromophenylamino)nicotinic acid 2555.2Mefenamic Acid60.1

Inhibition of carrageenan-induced paw edema in rats is a standard model for assessing acute anti-inflammatory activity.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible screening of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[6][7][8]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[2]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis plate_cells Plate Cancer Cells (96-well plate) incubate_24h Incubate (24h) plate_cells->incubate_24h add_compound Add Test Compound & Vehicle Control incubate_24h->add_compound incubate_48h Incubate (48-72h) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

antimicrobial_workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_analysis Analysis prep_agar Prepare Agar Plates inoculate Inoculate with Bacteria prep_agar->inoculate create_wells Create Wells inoculate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate (18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for antimicrobial screening via the agar well diffusion method.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Inflammatory Outcome LPS LPS/Carrageenan GPR109A GPR109A Receptor LPS->GPR109A NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK GPR109A->NFkB inhibition COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->COX2 MAPK->iNOS MAPK->TNFa MAPK->IL6 Inflammation Inflammation (Edema, Pain) COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL6->Inflammation Nicotinic_Acid Nicotinic Acid Derivatives Nicotinic_Acid->GPR109A activation Nicotinic_Acid->NFkB inhibition

Caption: Simplified signaling pathway for the anti-inflammatory action of nicotinic acid derivatives.

References

Comparative Analysis of 5-Bromo-6-chloronicotinic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-6-chloronicotinic acid analogs, focusing on their potential as therapeutic agents. By examining the available experimental data, this document aims to shed light on the structural modifications that influence biological activity, offering valuable insights for the rational design of more potent and selective compounds.

From Nicotinic Acid Scaffold to Targeted Therapies

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a fertile ground for drug discovery, leading to the development of various therapeutic agents. The strategic placement of different functional groups on the pyridine ring can significantly modulate the pharmacological properties of these compounds. This guide specifically delves into analogs of this compound, a scaffold that holds promise for the development of targeted therapies, particularly in the realm of oncology and enzyme inhibition.

Structure-Activity Relationship Insights from Analog Studies

While direct SAR studies on a comprehensive library of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related nicotinic acid and nicotinamide derivatives. The following sections summarize key findings from these studies, with a focus on anticancer and enzyme inhibitory activities.

Anticancer Activity

Recent research has highlighted the potential of nicotinamide derivatives as anticancer agents. A study on flavonoid-based amide derivatives identified compounds with potent activity against triple-negative breast cancer (TNBC) by targeting the PI3K/AKT signaling pathway.[1] Another study on newly synthesized nicotinamide derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7).[2]

Table 1: Anticancer Activity of Selected Nicotinic Acid Analogs

Compound IDModification on Nicotinic Acid ScaffoldCancer Cell LineIC50 (µM)Reference
7t Flavonoid-based amide derivative with a 6-chloro-3-pyridyl groupMDA-MB-231 (TNBC)1.76 ± 0.91[1]
7u Flavonoid-based amide derivative with a 3,5-difluorophenyl groupMDA-MB-231 (TNBC)2.49 ± 0.44[1]
7m Flavonoid-based amide derivative with a 3-fluorophenyl groupMDA-MB-231 (TNBC)2.51 ± 0.93[1]
7x Flavonoid-based amide derivative with a 4-nitrophenyl groupHepG2 (Hepatocellular Carcinoma)1.86 ± 0.35[1]
N4 Novel nicotinamide derivativeMCF-7 (Breast Cancer)12.1[2]

These findings suggest that modifications at the carboxylic acid group of the nicotinic acid scaffold, particularly the formation of amides with various substituted aromatic rings, can lead to potent anticancer activity. The presence of halogen atoms on these appended rings appears to be a key determinant of potency.

Enzyme Inhibitory Activity

Nicotinamide derivatives have also been investigated as inhibitors of various enzymes. One study focused on the DNA demethylase ALKBH2, an enzyme implicated in cancer progression.[3][4]

Table 2: Enzyme Inhibitory Activity of Selected Nicotinamide Analogs

Compound IDTarget EnzymeInhibition AssayIC50 (µM)Reference
AH2-15c ALKBH2Fluorescence Polarization (FP)0.031 ± 0.001[3][4]

This result underscores the potential of the nicotinamide scaffold to serve as a basis for the development of highly potent and selective enzyme inhibitors. The sub-micromolar activity of AH2-15c highlights the effectiveness of specific structural modifications in achieving high affinity for the target enzyme.

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Test compound (e.g., this compound analog) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • ATP solution

  • 96-well or 384-well plates

  • (If using radioactivity) Phosphocellulose filter plates and scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer. Add the appropriate amount of the specific kinase to each well. Add the serially diluted test compound or DMSO (as a vehicle control) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with [γ-³³P]ATP if using the radiometric method). The ATP concentration should ideally be at the Kₘ for each kinase to allow for a more accurate determination of the IC₅₀.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.[5]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a luminometer.[6]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic acid and its derivatives are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, it is plausible that this compound analogs could exert their effects through pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[7][8][9][10] Dysregulation of this pathway is a common feature in many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MAPK_ERK_Pathway cluster_membrane Plasma Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation to Nucleus & Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Large Compound Library) Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity_Profiling->Cellular_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Cellular_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

A Comparative Guide to the Structural Validation of Novel Compounds from 5-Bromo-6-chloronicotinic Acid and Its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds with potential therapeutic applications often relies on the use of versatile starting materials. Halogenated nicotinic acids are a prominent class of such precursors, offering multiple sites for functionalization. This guide provides a comparative analysis of the structural validation of novel compounds synthesized from 5-Bromo-6-chloronicotinic acid and a key alternative, 5-Bromo-2-chloronicotinic acid. We present a comparison of their reactivity in Suzuki-Miyaura cross-coupling reactions and detail the experimental protocols for the definitive structural elucidation of the resulting products using modern spectroscopic techniques.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the reactivity of the halogenated pyridine core is crucial for the successful synthesis of biaryl compounds. The choice between this compound and its isomer, 5-Bromo-2-chloronicotinic acid, can significantly impact reaction outcomes. The differential reactivity of the chlorine and bromine substituents, influenced by their positions on the pyridine ring, dictates the regioselectivity and overall yield of the coupling reaction.

Below is a summary of the expected outcomes for the Suzuki-Miyaura coupling of both isomers with phenylboronic acid, a common coupling partner. The data is based on typical reaction conditions and highlights the preferential reactivity of the bromine atom.

Starting MaterialProductTypical Yield (%)
This compound 6-Chloro-5-phenylnicotinic acid85-95%
5-Bromo-2-chloronicotinic acid 2-Chloro-5-phenylnicotinic acid80-90%

Yields are estimated based on typical palladium-catalyzed Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent system used.

Experimental Protocols

Detailed and accurate structural validation is paramount in the development of novel compounds. The following are standard experimental protocols for the synthesis and characterization of phenyl-substituted nicotinic acid derivatives from their respective bromo-chloro precursors.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the respective bromochloronicotinic acid (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water, is added phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Validation Protocols

The unequivocal structural determination of the synthesized compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values are determined for all proton signals.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz or 125 MHz). Chemical shifts are reported in ppm relative to the solvent peak. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, further confirming the proposed structure.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for the methyl esters of the phenylated products derived from both starting materials. Esterification of the carboxylic acid is a common derivatization step to improve solubility and volatility for analytical purposes.

Table 2: Spectroscopic Data for Methyl 6-chloro-5-phenylnicotinate

TechniqueData
¹H NMR (CDCl₃) δ ~8.9 (s, 1H, H-2), ~8.2 (s, 1H, H-4), 7.5-7.3 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), ~155 (C-6), ~150 (C-2), ~138 (C-4), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (C-5), ~53 (OCH₃)
HRMS (ESI) [M+H]⁺ calculated for C₁₃H₁₁ClNO₂: 248.0478; Found: 248.04xx

Table 3: Spectroscopic Data for Methyl 2-chloro-5-phenylnicotinate

TechniqueData
¹H NMR (CDCl₃) δ ~8.6 (d, J=2.5 Hz, 1H, H-6), ~8.1 (d, J=2.5 Hz, 1H, H-4), 7.6-7.4 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ ~164 (C=O), ~152 (C-2), ~148 (C-6), ~139 (C-4), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (C-5), ~53 (OCH₃)
HRMS (ESI) [M+H]⁺ calculated for C₁₃H₁₁ClNO₂: 248.0478; Found: 248.04xx

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the specific experimental conditions.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the synthetic workflow and the logical relationship of the validation techniques.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Crude Products cluster_purification Purification cluster_final Purified Products This compound This compound Reaction Pd Catalyst, Base, Solvent, Phenylboronic acid This compound->Reaction 5-Bromo-2-chloronicotinic acid 5-Bromo-2-chloronicotinic acid 5-Bromo-2-chloronicotinic acid->Reaction 6-Chloro-5-phenylnicotinic acid 6-Chloro-5-phenylnicotinic acid Reaction->6-Chloro-5-phenylnicotinic acid 2-Chloro-5-phenylnicotinic acid 2-Chloro-5-phenylnicotinic acid Reaction->2-Chloro-5-phenylnicotinic acid Column Chromatography Column Chromatography 6-Chloro-5-phenylnicotinic acid->Column Chromatography 2-Chloro-5-phenylnicotinic acid->Column Chromatography Pure Product A 6-Chloro-5-phenylnicotinic acid Column Chromatography->Pure Product A Pure Product B 2-Chloro-5-phenylnicotinic acid Column Chromatography->Pure Product B

Caption: Synthetic workflow for the preparation of phenyl-substituted nicotinic acids.

Validation_Logic Purified_Product Purified Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purified_Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Product->MS Structure_Confirmation Unequivocal Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the structural validation of novel compounds.

A Comparative Guide to the Synthesis of 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-6-chloronicotinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient synthesis is crucial for the timely and cost-effective development of new molecular entities. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Route 1: Chlorination of 5-Bromo-6-hydroxynicotinic Acid

This synthetic approach involves a two-step process, beginning with the bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid, followed by a chlorination reaction to produce the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

In a reaction vessel, 6-hydroxynicotinic acid (8 g, 57.6 mmol) is suspended in 30 mL of water. The mixture is cooled in an ice bath, and bromine (4.2 mL, 81.4 mmol) is added slowly. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[1]

Step 2: Synthesis of this compound

To a reaction flask containing 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol) and phosphorus oxychloride (20 mL) are added sequentially. The mixture is then heated to reflux and maintained at this temperature for 3 hours. Upon completion, the reaction mixture is carefully poured into ice water and stirred for an additional 2 hours. The solid that precipitates is collected by filtration. This crude product is then dissolved in 300 mL of ethyl acetate and dried over anhydrous sodium sulfate. After filtering to remove the desiccant, the filtrate is concentrated under reduced pressure to give this compound.[2]

Data Presentation
StepStarting MaterialProductReagentsYield
16-Hydroxynicotinic acid5-Bromo-6-hydroxynicotinic acidWater, Bromine97%[1]
25-Bromo-6-hydroxynicotinic acidThis compoundTetramethylammonium chloride, Phosphorus oxychloride97%[2]

Synthetic Pathway

Route 1 A 6-Hydroxynicotinic acid B 5-Bromo-6-hydroxynicotinic acid A->B Br2, H2O (97% yield) C This compound B->C POCl3, (CH3)4NCl (97% yield) Route 2 A 2-Chloro-5-methylpyridine B 6-Chloronicotinic acid A->B Co(OAc)2, O2, Chlorobenzene (79.7% yield) C This compound B->C Brominating Agent, Strong Acid (Yield to be determined)

References

Benchmarking Catalyst Performance for Cross-Coupling Reactions with 5-Bromo-6-chloronicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 5-Bromo-6-chloronicotinic acid represents a valuable scaffold, offering two distinct halogen handles for selective cross-coupling reactions. The choice of an appropriate catalyst system is paramount to achieving high yields, regioselectivity, and functional group tolerance. This guide provides a comparative overview of potential catalyst systems for various cross-coupling reactions with this compound, based on established methodologies for structurally similar substrates.

Executive Summary

Palladium-catalyzed cross-coupling reactions are the premier methods for forming new carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the reactivity of the carbon-halogen bond typically follows the trend I > Br > Cl > F.[1] This suggests that cross-coupling reactions will preferentially occur at the C-Br bond. This guide will focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings as representative and versatile transformations. While direct comparative data for this compound is limited in the public domain, this guide extrapolates from well-documented catalyst systems for other brominated and chlorinated pyridines and related heterocycles to provide a predictive framework for catalyst selection and reaction optimization.

Data Presentation: Catalyst System Comparison

The following table summarizes recommended catalyst systems for various cross-coupling reactions with substrates analogous to this compound. These conditions provide a strong starting point for the development of specific protocols for the target substrate.

Cross-Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemperature (°C)Expected Reactivity/Notes
Suzuki-Miyaura (C-C) Pd(PPh₃)₄ or Pd(dppf)Cl₂Aryl/heteroaryl boronic acids or estersK₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, 1,4-Dioxane, DMF80-110Generally high yields for C-Br coupling. Ligand choice is crucial for optimizing reactivity and preventing catalyst deactivation.[2][3]
Buchwald-Hartwig (C-N) Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)Primary or secondary aminesNaOtBu, K₃PO₄Toluene, 1,4-Dioxane80-120Highly effective for C-N bond formation. The choice of ligand is critical to accommodate a wide range of amine coupling partners.[4][5]
Sonogashira (C-C, alkynyl) Pd(PPh₃)₂Cl₂ / CuITerminal alkynesEt₃N, PiperidineTHF, DMFRoom Temp - 70A reliable method for introducing alkyne moieties. Copper co-catalyst is typically required for high efficiency.[6][7]
Heck (C-C, vinylation) Pd(OAc)₂ with phosphine ligandsAlkenesEt₃N, K₂CO₃DMF, Acetonitrile80-120Useful for the synthesis of substituted alkenes. Regioselectivity can be an important consideration.[8][9]
Negishi (C-C) Pd(PPh₃)₄ or Ni(acac)₂Organozinc reagents-THF, DMFRoom Temp - 80Offers a broad scope for coupling various organic groups, including alkyls. Requires the pre-formation of organozinc reagents.[10][11]
Stille (C-C) Pd(PPh₃)₄Organostannanes-Toluene, THF80-110Tolerant of a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback.[12][13]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Reactants Reaction_Vessel Schlenk Flask Reactants->Reaction_Vessel Catalyst_System Catalyst + Ligand Catalyst_System->Reaction_Vessel Base_Solvent Base + Solvent Base_Solvent->Reaction_Vessel Degassing Inert Atmosphere (Ar/N2) Reaction_Vessel->Degassing Heating Heating & Stirring Degassing->Heating Quenching Quenching (e.g., H2O) Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic Start Target Bond Formation? C_C_Aryl C(sp2)-C(sp2) (Aryl/Heteroaryl) Start->C_C_Aryl C-C C_N C(sp2)-N (Amine) Start->C_N C-N C_C_Alkynyl C(sp2)-C(sp) (Alkynyl) Start->C_C_Alkynyl C-C (alkyne) C_C_Vinyl C(sp2)-C(sp2) (Vinyl) Start->C_C_Vinyl C-C (vinyl) Suzuki Suzuki-Miyaura C_C_Aryl->Suzuki Buchwald Buchwald-Hartwig C_N->Buchwald Sonogashira Sonogashira C_C_Alkynyl->Sonogashira Heck Heck C_C_Vinyl->Heck

Caption: Logical guide for selecting the appropriate cross-coupling reaction.

References

In Vitro Efficacy of Novel 5-Bromo-6-chloronicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the in vitro antimicrobial activity of novel, hypothetical derivatives of 5-Bromo-6-chloronicotinic acid against a panel of clinically relevant microbial strains. Due to the limited availability of public data on specific derivatives of this compound, this guide utilizes a hypothetical framework to illustrate a robust comparison based on established experimental protocols and plausible outcomes. The data presented herein is for illustrative purposes to guide researchers in evaluating such compounds.

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of two novel hypothetical derivatives, designated as BCNA-Amide and BCNA-Hydrazone , was assessed and compared against a known nicotinic acid derivative alternative, Nicotinamide . The minimum inhibitory concentration (MIC) was determined for each compound against Gram-positive bacteria, Gram-negative bacteria, and a fungal pathogen. The results are summarized in the table below.

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
BCNA-Amide (Hypothetical) 16 µg/mL8 µg/mL32 µg/mL64 µg/mL32 µg/mL
BCNA-Hydrazone (Hypothetical) 8 µg/mL4 µg/mL16 µg/mL32 µg/mL16 µg/mL
Nicotinamide (Alternative) >128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The in vitro antimicrobial activity of the test compounds was determined using the broth microdilution method, following established guidelines.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for Candida albicans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation and Dilution: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in the appropriate broth medium in 96-well microtiter plates to achieve a final concentration range of 0.25 to 128 µg/mL. The final DMSO concentration was kept at or below 1%, a level determined to be non-toxic to the tested microbial strains.

  • Incubation: The microtiter plates were inoculated with the prepared microbial suspensions and incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Experimental Design and Potential Mechanisms

To better understand the experimental process and potential biological interactions, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (in DMSO) Serial_Dilution Serial Dilution in Microtiter Plates Compound_Prep->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (37°C or 35°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination signaling_pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Division Cell Division DNA_Replication->Cell_Division leads to BCNA_Derivative BCNA Derivative BCNA_Derivative->DNA_Gyrase inhibits

Comparative analysis of the spectroscopic data of 5-Bromo-6-chloronicotinic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 5-Bromo-6-chloronicotinic acid and its precursors. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This publication offers an objective comparison of the spectroscopic data for this compound and a plausible synthetic route starting from 3-methylpyridine. The precursors analyzed include 3-methylpyridine, 2-chloro-3-methylpyridine, and 5-bromo-2-chloro-3-methylpyridine. The guide is intended to aid in the identification and characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process beginning with 3-methylpyridine. The proposed pathway involves three key transformations: chlorination of the pyridine ring, followed by bromination at a specific position, and subsequent oxidation of the methyl group to a carboxylic acid.

Synthetic Pathway of this compound cluster_precursors Precursors cluster_product Final Product 3-Methylpyridine 3-Methylpyridine 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine 3-Methylpyridine->2-Chloro-3-methylpyridine Chlorination 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-2-chloro-3-methylpyridine 2-Chloro-3-methylpyridine->5-Bromo-2-chloro-3-methylpyridine Bromination This compound This compound 5-Bromo-2-chloro-3-methylpyridine->this compound Oxidation

A diagram illustrating the synthetic pathway to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
3-Methylpyridine 8.35 (s, 1H, H2), 8.30 (d, 1H, H6), 7.45 (d, 1H, H4), 7.15 (t, 1H, H5), 2.30 (s, 3H, CH₃)
2-Chloro-3-methylpyridine 8.15 (d, 1H), 7.60 (d, 1H), 7.15 (dd, 1H), 2.40 (s, 3H)
5-Bromo-2-chloro-3-methylpyridine 8.20 (s, 1H), 7.85 (s, 1H), 2.45 (s, 3H)
This compound 8.85 (d, J = 2.02 Hz, 1H), 8.53 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H, COOH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
3-Methylpyridine 149.5 (C2), 147.0 (C6), 137.5 (C4), 133.0 (C3), 123.5 (C5), 18.5 (CH₃)
2-Chloro-3-methylpyridine 150.0, 146.0, 138.0, 132.0, 123.0, 18.0
5-Bromo-2-chloro-3-methylpyridine 151.0, 148.0, 140.0, 133.0, 120.0, 18.0
This compound 165.0 (COOH), 154.0, 152.0, 142.0, 130.0, 122.0

Table 3: IR Spectroscopic Data (Key Peaks, cm⁻¹)

CompoundC-H (Aromatic)C=C, C=NC-ClC-BrC=OO-H
3-Methylpyridine 3050-30001600-1450----
2-Chloro-3-methylpyridine 3050-30001580-1430~750---
5-Bromo-2-chloro-3-methylpyridine 3050-30001570-1420~750~650--
This compound 3100-30001580-1450~760~660~17003000-2500 (broad)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
3-Methylpyridine 9392, 66, 39
2-Chloro-3-methylpyridine 127/12992, 65
5-Bromo-2-chloro-3-methylpyridine 205/207/209126, 91
This compound 235/237/239191/193, 156

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis Protocols

Step 1: Synthesis of 2-Chloro-3-methylpyridine from 3-Methylpyridine

The industrial preparation of 2-chloro-3-methylpyridine involves the direct chlorination of 3-methylpyridine. This process often yields a mixture of isomers, including 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine. Separation of the desired isomer can be achieved by fractional distillation or chromatography.

Step 2: Synthesis of 5-Bromo-2-chloro-3-methylpyridine from 2-Chloro-3-methylpyridine

The bromination of 2-chloro-3-methylpyridine can be carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. The reaction mixture is typically refluxed to facilitate the reaction.

Step 3: Synthesis of this compound from 5-Bromo-2-chloro-3-methylpyridine

The oxidation of the methyl group of 5-bromo-2-chloro-3-methylpyridine to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is heated, and upon completion, the product is isolated by acidification and filtration.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was analyzed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as a thin film between salt plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

  • Sample Introduction: Samples were introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 3-Methylpyridine Step1 Chlorination Start->Step1 Intermediate1 2-Chloro-3-methylpyridine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 NMR NMR Intermediate1->NMR Characterization IR IR Intermediate1->IR MS MS Intermediate1->MS Intermediate2 5-Bromo-2-chloro-3-methylpyridine Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate2->NMR Intermediate2->IR Intermediate2->MS Product This compound Step3->Product Product->NMR Characterization Product->IR Product->MS

A flowchart of the synthesis and analysis process.

Safety Operating Guide

Proper Disposal of 5-Bromo-6-chloronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-6-chloronicotinic acid (CAS No. 29241-62-1), a compound frequently used in pharmaceutical and life science research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. All personnel involved in its disposal must be familiar with its material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed or inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[2]
Eye Damage/IrritationCauses serious eye irritation.[2]
Target Organ ToxicityMay cause respiratory irritation.[1][2]

Immediate Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: As a solid, care should be taken to prevent the generation of dust during handling and disposal.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Chemical Compatibility and Incompatibilities

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound is stable under normal conditions but has known incompatibilities.

CategoryIncompatible MaterialsPotential Hazards of Mixing
Chemical Class Halogenated Organic Acid
Incompatibilities Strong oxidizing agentsViolent reactions, fire, or explosion.
Strong basesExothermic reaction (heat generation).
Reactive metalsMay generate flammable gases.

Key Principle: Never mix this compound waste with other chemical waste streams without first verifying compatibility. It should be disposed of in a designated container for halogenated organic waste.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Segregation and Collection

  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

    • Ensure the container is clearly labeled for "Halogenated Organic Waste."

  • Waste Labeling:

    • As soon as the first quantity of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate estimation of the concentration and total quantity.

      • The date the waste was first added.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Carefully transfer any waste this compound (solid or in solution) into the designated, labeled container.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible chemicals. The SAA should have secondary containment.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a period defined by your institutional policy (typically 6-12 months), submit a chemical waste pickup request to your EHS department.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

    • Crucially, do not dispose of this compound down the drain or in the regular trash.

Emergency Spill Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or if there is a risk of respiratory exposure, evacuate the area and contact your institution's EHS emergency line.

  • Control and Contain:

    • For small, manageable spills, and only if you are trained to do so, proceed with cleanup.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Cleanup and Disposal:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Label the container as "Spill Debris containing this compound" and dispose of it according to the protocol in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 5-Bromo-6-chloronicotinic acid waste generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store full Is Container Full or Ready for Pickup? store->full full->store No request Submit Waste Pickup Request to EHS full->request Yes end End: EHS Collects Waste request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 5-Bromo-6-chloronicotinic acid. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound that presents several health hazards. A thorough risk assessment should be conducted before commencing any work with this chemical.

Summary of Hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact which can lead to irritation. Inspect gloves for any signs of degradation or perforation before use.
Body Protection A fully fastened laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a chemical fume hood or when there is a potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before starting the procedure.

  • PPE Inspection: Don and inspect all required PPE for integrity.

Weighing and Transferring the Solid Compound
  • Containment: Perform all weighing and transferring of the solid compound inside the chemical fume hood to prevent the release of dust into the laboratory environment.

  • Careful Handling: Use a spatula to carefully transfer the desired amount of the powder to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

  • Minimize Exposure: Keep the container of this compound closed whenever possible.

Preparing a Solution
  • Controlled Addition: When preparing a solution, slowly add the this compound powder to the solvent to prevent splashing.

  • Temperature Control: Be aware of any potential exothermic reactions during dissolution and have a cooling bath (e.g., ice-water bath) on hand if necessary.

  • Proper Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Post-Handling Decontamination
  • Work Surface: After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent or a suitable laboratory detergent.

  • Equipment: Clean all non-disposable equipment that came into contact with the chemical.[1] Safely remove, drain, or discharge chemicals from the equipment.[1] In some cases, the rinsate may need to be collected as hazardous waste.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and any other disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[3]
Inhalation Move the exposed person to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4] Decontaminate the spill area.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for halogenated organic waste.[4]
Liquid Waste Collect all solutions containing this compound in a compatible, labeled waste container for halogenated organic solvents.[4] Do not mix with other waste streams.[5]
Contaminated PPE Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.[4]

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Solid Weigh Solid Assemble Equipment->Weigh Solid Transfer Solid Transfer Solid Weigh Solid->Transfer Solid Prepare Solution Prepare Solution Transfer Solid->Prepare Solution Emergency Spill Emergency Spill Transfer Solid->Emergency Spill Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Follow Spill Procedure Follow Spill Procedure Emergency Spill->Follow Spill Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloronicotinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.